molecular formula C30H42O12 B593484 Taxachitriene B CAS No. 167906-75-4

Taxachitriene B

Cat. No.: B593484
CAS No.: 167906-75-4
M. Wt: 594.654
InChI Key: HTILKAOQIFDEET-UHFFFAOYSA-N
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Description

Taxachitriene B is a natural product found in Taxus chinensis with data available.

Properties

IUPAC Name

[2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-23(37)10-21(13-31)26(40-18(5)34)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTILKAOQIFDEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)CO)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Taxachitriene B: A Technical Guide to its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxachitriene B is a bicyclic taxane diterpenoid, a class of natural products that has garnered significant attention in the scientific community due to the potent anticancer activity of its prominent member, paclitaxel (Taxol). This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source. It details the initial identification of the compound, its chemical properties, and the experimental protocols for its extraction and purification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the diverse array of taxane diterpenoids and their potential therapeutic applications.

Introduction

The genus Taxus, commonly known as yew, is a rich source of structurally complex and biologically active diterpenoids known as taxanes. While paclitaxel remains the most celebrated member of this family, extensive phytochemical investigations of various Taxus species continue to reveal novel taxane analogs with unique structural features. These discoveries are crucial for understanding the biosynthesis of taxanes and for exploring the structure-activity relationships within this important class of compounds. This compound represents one such discovery, a bicyclic taxane diterpenoid that is considered a potential biogenetic precursor to the more complex taxanes like paclitaxel.

Discovery and Natural Source

This compound was first isolated from the needles of the Chinese Yew, Taxus chinensis var. mairei.[1][2][3] This discovery was part of a broader investigation into the chemical constituents of this plant species, which has been a significant source for the isolation of various taxane diterpenoids. The identification of this compound, along with its analog Taxachitriene A, marked the first instance of isolating bicyclic diterpenoids of this type, which are proposed to be key intermediates in the biosynthesis of the more common tricyclic and tetracyclic taxanes.

Chemical Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis. While detailed spectroscopic data is found in the primary literature, a summary of its key chemical properties is presented in Table 1.

PropertyValue
Chemical Formula C30H42O12
Molecular Weight 594.65 g/mol
CAS Number 167906-75-4
Class Bicyclic Taxane Diterpenoid
Natural Source Needles of Taxus chinensis var. mairei

Table 1: Chemical Properties of this compound

Experimental Protocols: Isolation and Purification

The isolation of this compound from the needles of Taxus chinensis var. mairei involves a multi-step process of extraction and chromatographic separation. The general workflow is depicted in the diagram below, followed by a detailed description of the experimental procedure.

Isolation_Workflow Plant_Material Dried and Powdered Needles of Taxus chinensis var. mairei Extraction Extraction with Ethanol at Room Temperature Plant_Material->Extraction Filtration_Concentration Filtration and Concentration (under vacuum) Extraction->Filtration_Concentration Crude_Extract Crude Ethanolic Extract Filtration_Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Elution with Petroleum Ether/Acetone Gradient Column_Chromatography->Fractions Further_Purification Further Chromatographic Purification (e.g., Sephadex LH-20) Fractions->Further_Purification Isolated_Compound Pure this compound Further_Purification->Isolated_Compound

Figure 1: General workflow for the isolation of this compound.

4.1. Plant Material Collection and Preparation

Needles of Taxus chinensis var. mairei are collected and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

4.2. Extraction

The powdered needles are extracted exhaustively with ethanol (or a mixture of ethanol and water) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

4.3. Fractionation and Purification

The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract. This crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds.

  • Silica Gel Column Chromatography: The crude extract is first fractionated by silica gel column chromatography using a gradient elution system, typically with a mixture of petroleum ether and acetone of increasing polarity.

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, often with a solvent system like chloroform/methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol/water or acetonitrile/water).

4.4. Structure Elucidation

The structure of the isolated this compound is confirmed by a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

  • X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides unambiguous confirmation of the three-dimensional structure.

Biological Activity and Future Perspectives

To date, there is limited publicly available information on the specific biological activities of this compound. As a member of the taxane family, it is a compound of interest for potential cytotoxic or other pharmacological activities. The bicyclic core of this compound makes it a particularly interesting subject for further investigation, as it may exhibit a different biological profile compared to the more complex taxanes.

Future research on this compound could focus on:

  • Biological Screening: Evaluating its cytotoxic activity against various cancer cell lines and exploring other potential therapeutic effects.

  • Biosynthetic Studies: Further investigating its role as a precursor in the biosynthesis of more complex taxanes.

  • Synthetic Chemistry: Developing synthetic or semi-synthetic routes to produce this compound and its analogs for further biological evaluation.

The logical relationship for future research is outlined below.

Future_Research Taxachitriene_B This compound Biological_Screening Biological Screening (e.g., Cytotoxicity Assays) Taxachitriene_B->Biological_Screening Biosynthetic_Studies Biosynthetic Pathway Elucidation Taxachitriene_B->Biosynthetic_Studies Synthetic_Chemistry Total Synthesis and Analog Derivatization Taxachitriene_B->Synthetic_Chemistry SAR_Studies Structure-Activity Relationship Studies Biological_Screening->SAR_Studies Synthetic_Chemistry->SAR_Studies Lead_Compound Potential Lead Compound for Drug Development SAR_Studies->Lead_Compound

Figure 2: Logical flow for future research on this compound.

Conclusion

This compound is a significant discovery in the field of natural product chemistry, providing valuable insights into the structural diversity and biosynthesis of taxane diterpenoids. This technical guide has summarized the key information regarding its discovery and isolation from Taxus chinensis var. mairei. The detailed experimental protocols and the potential for further research outlined herein are intended to facilitate future studies on this intriguing molecule and its potential applications in medicine and drug development.

References

Technical Guide to the Synthesis of the Taxane Core: A Surrogate for the Total Synthesis of Taxachitriene B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a formal total synthesis of Taxachitriene B has not been reported in peer-reviewed scientific literature. This document provides an in-depth technical guide on a powerful and scalable strategy for the synthesis of the core tricyclic 6/8/6 ring system that defines the taxane family, to which this compound belongs. The methodologies presented are derived from seminal works in the field and represent a viable strategic approach for a future synthesis of this compound and its analogues.

This guide is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction to the Taxane Challenge

The taxane diterpenoids, including the renowned anticancer agent paclitaxel (Taxol), are characterized by a complex and sterically congested 6/8/6-membered tricyclic carbon skeleton. The synthesis of this core has been a formidable challenge in organic chemistry for decades. Key difficulties include the construction of the eight-membered B-ring, the control of stereochemistry across numerous chiral centers, and the installation of a bridgehead double bond.

A prominent and highly effective strategy for assembling the taxane core is the "two-phase" approach. This strategy divides the synthesis into:

  • A Cyclase Phase: The construction of a minimally oxidized taxane core.

  • An Oxidase Phase: The subsequent, often site-selective, functionalization of the core to achieve the target natural product.

This guide will focus on a representative and scalable cyclase phase for the enantioselective synthesis of the taxane core, which serves as a blueprint for accessing a wide variety of taxanes.[1][2]

Retrosynthetic Analysis and Strategic Overview

The presented strategy for the taxane core, specifically (+)-taxa-4(5),11(12)-dien-2-one, relies on a convergent approach, assembling the A and C rings before constructing the central B-ring.

Retrosynthesis TaxaneCore Taxane Core (6/8/6) DielsAlder Intramolecular Diels-Alder Reaction TaxaneCore->DielsAlder Aldol Lanthanide-Catalyzed Aldol Reaction DielsAlder->Aldol Coupling 1,6-Conjugate Addition Aldol->Coupling A_Ring A-Ring Precursor (Diene) Coupling->A_Ring C_Ring C-Ring Precursor (Cyclohexenone) Coupling->C_Ring

Figure 1: Retrosynthetic analysis of the taxane core. This diagram illustrates the key disconnections, highlighting the Diels-Alder and Aldol reactions as pivotal for ring formation.

The forward synthesis involves a key 1,6-conjugate addition to couple the A- and C-ring precursors, followed by a lanthanide-catalyzed aldol reaction to form a crucial C-C bond for the B-ring, and culminating in a Lewis acid-mediated intramolecular Diels-Alder reaction to construct the 6/8/6 tricyclic system.[2][3]

Quantitative Data: Key Transformations in the Cyclase Phase

The following table summarizes the key steps and yields for the scalable, enantioselective synthesis of the taxane core intermediate, (+)-taxa-4(5),11(12)-dien-2-one.[2][3]

Step No.TransformationKey Reagents & ConditionsYield (%)
11,6-Conjugate AdditionA-ring diene, C-ring enone, TMSCl, Et3N, CH2Cl2, -78 °C to rt72
2Silyl Enol Ether FormationKHMDS, Comins' reagent, THF, -78 °C95
3Lanthanide-Catalyzed Aldol ReactionLa(OTf)3, THF, -78 °C88
4Allylic OxidationSwern oxidation85 (2 steps with step 3)
5Intramolecular Diels-Alder CyclizationBF3·OEt2, CH2Cl2, -78 °C to -20 °C75
6Enol Triflate FormationKHMDS, Comins' reagent, THF, -78 °C84 (2 steps with step 7)
7Negishi CouplingMe2Zn, Pd(dppf)Cl2, THF, 60 °C84 (2 steps with step 6)

Experimental Protocols: A Closer Look at Key Steps

Step 3 & 4: Lanthanide-Catalyzed Aldol Reaction and Oxidation

This sequence is critical for forming a key C-C bond that enables the subsequent Diels-Alder cyclization.

Protocol: To a solution of the silyl enol ether (1.0 equiv) in THF (0.1 M) at -78 °C is added La(OTf)3 (1.1 equiv). The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched with a phosphate buffer (pH 7). The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude aldol product is then dissolved in CH2Cl2 (0.2 M) and subjected to Swern oxidation conditions to afford the keto-enone after purification by flash chromatography.[2]

Aldol_Reaction cluster_0 Step 3: Aldol Reaction cluster_1 Step 4: Oxidation SilylEnolEther Silyl Enol Ether AldolProduct Aldol Adduct SilylEnolEther->AldolProduct La(OTf)₃ Aldehyde Aldehyde Aldehyde->AldolProduct OxidationProduct Keto-enone AldolProduct_ref Aldol Adduct AldolProduct_ref->OxidationProduct Swern Oxidation

Figure 2: Workflow for the Aldol-Oxidation sequence. This two-step process sets the stage for the crucial ring-closing reaction.

Step 5: Intramolecular Diels-Alder Cyclization

This reaction forges the characteristic 6/8/6 tricyclic core of the taxanes.

Protocol: A solution of the keto-enone (1.0 equiv) in CH2Cl2 (0.01 M) is cooled to -78 °C. Boron trifluoride diethyl etherate (BF3·OEt2, 2.0 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then warmed to -20 °C over 2 hours. The reaction is quenched with saturated aqueous NaHCO3. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the tricyclic compound.[2]

Signaling Pathways and Biological Relevance (Hypothetical for Analogues)

While the total synthesis of this compound is not yet reported, the synthesis of its core and analogues opens avenues for biological investigation. Taxanes, in general, are known to interfere with microtubule dynamics, a critical process in cell division.

Microtubule_Pathway cluster_0 Cellular Processes Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Mitosis Mitotic Spindle Formation Microtubule->Mitosis Essential for CellDivision Cell Division Mitosis->CellDivision Leads to Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Taxane Taxane Analogue Taxane->Microtubule Stabilization

Figure 3: Simplified signaling pathway for taxane activity. Taxane analogues synthesized via the described core strategy would be evaluated for their ability to stabilize microtubules, leading to mitotic arrest and apoptosis in cancer cells.

The development of a robust synthetic route to the taxane core allows for the creation of a library of analogues of natural products like this compound. These analogues can be used to probe structure-activity relationships (SAR) and potentially develop new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic properties.

Conclusion and Future Outlook

The lack of a reported total synthesis for this compound highlights the ongoing challenges and opportunities in the field of natural product synthesis. The scalable, enantioselective synthesis of the taxane core presented herein provides a powerful platform for accessing this and other complex taxanes. Future work will undoubtedly focus on adapting such cyclase phase strategies and developing novel oxidase phase reactions to complete the synthesis of this compound and its analogues, paving the way for detailed biological evaluation and potential drug discovery applications.

References

The Enigmatic Path to Taxachitriene B: A Technical Guide to its Putative Biosynthesis in Yew

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthetic pathway of Taxachitriene B, a significant taxoid compound found in yew (Taxus) species. While the biosynthesis of the renowned anti-cancer drug paclitaxel (Taxol) has been extensively studied, the specific enzymatic steps leading to many other taxoids, including this compound, remain less defined. This document provides a comprehensive overview of the known taxoid biosynthetic framework and presents a putative pathway for this compound formation, integrating available data with established principles of terpene chemistry. This guide is intended to serve as a valuable resource for researchers investigating taxoid metabolism and for professionals involved in the discovery and development of novel therapeutic agents.

The Foundation: An Overview of Taxoid Biosynthesis

The biosynthesis of all taxoids, including this compound, originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). This C20 molecule is synthesized in the plastids of yew cells through the methylerythritol 4-phosphate (MEP) pathway. The formation of the characteristic taxane skeleton is the committed step in taxoid biosynthesis and is catalyzed by the enzyme taxadiene synthase (TXS)[1][2]. TXS cyclizes the linear GGPP molecule into taxa-4(5),11(12)-diene, the first stable hydrocarbon intermediate with the taxane core structure.[1][2][3]

Following the formation of taxadiene, a series of complex post-cyclization modifications occur, primarily involving cytochrome P450-dependent hydroxylations and coenzyme A-dependent acylations. These modifications create the vast diversity of taxoids observed in nature. While the precise sequence of these reactions can vary, leading to a complex metabolic network rather than a simple linear pathway, they are crucial for the bioactivity of many taxoids.

A Putative Biosynthetic Pathway for this compound

Based on the chemical structure of this compound and the known enzymatic reactions within the taxoid biosynthetic network, a plausible pathway for its formation can be proposed. It is hypothesized that this compound represents an alternative fate for the initial taxadiene carbocation intermediate or a shunt from the main pathway leading to paclitaxel.

The proposed pathway begins with the cyclization of GGPP, potentially catalyzed by a specific, yet-to-be-identified terpene synthase, or as a minor product of the promiscuous activity of taxadiene synthase. Subsequent hydroxylation and acetylation reactions, catalyzed by P450 hydroxylases and acyltransferases similar to those in the paclitaxel pathway, would then yield this compound.

Below is a diagram illustrating the putative biosynthetic pathway:

Taxachitriene_B_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Carbocation Taxenyl Carbocation Intermediate GGPP->Carbocation Terpene Synthase (Putative) Taxachitriene_B_Precursor Putative Diterpene Precursor Carbocation->Taxachitriene_B_Precursor Deprotonation Taxachitriene_B This compound Taxachitriene_B_Precursor->Taxachitriene_B Hydroxylations & Acetylation (P450s, Acyltransferases)

Caption: A putative biosynthetic pathway for this compound from GGPP.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the enzymes and intermediates in the this compound biosynthetic pathway. However, data from related taxoid pathways provide a valuable reference for future research. The following table summarizes typical quantitative parameters for key enzyme classes involved in taxoid biosynthesis.

Enzyme ClassSubstrate(s)Product(s)Km (µM)kcat (s⁻¹)Optimal pHOptimal Temp (°C)
Terpene Synthase GGPPDiterpene hydrocarbons0.5 - 100.01 - 1.06.5 - 7.530 - 35
Cytochrome P450 Hydroxylase Taxane intermediate, NADPH, O₂Hydroxylated taxane1 - 500.1 - 107.0 - 8.025 - 30
Acyltransferase Hydroxylated taxane, Acyl-CoAAcylated taxane1 - 200.5 - 5.07.0 - 8.530 - 37

Note: The values presented are generalized from various studies on taxoid biosynthetic enzymes and may not be directly applicable to the specific enzymes involved in this compound synthesis.

Detailed Experimental Protocols

To elucidate and validate the putative biosynthetic pathway of this compound, a series of experimental approaches are necessary. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

A crucial first step is the identification of the terpene synthase responsible for the initial cyclization. This can be achieved through a combination of transcriptomic analysis and biochemical screening.

Experimental Workflow for Gene Identification:

Gene_Identification_Workflow A RNA Extraction from Taxus species B Transcriptome Sequencing (RNA-Seq) A->B C Bioinformatic Analysis: Identify Putative Terpene Synthase Genes B->C D Gene Cloning and Heterologous Expression (e.g., E. coli, Yeast) C->D E Enzyme Assay with GGPP D->E F Product Identification (GC-MS, LC-MS) E->F

Caption: Workflow for identifying and cloning candidate terpene synthase genes.

Protocol for RNA Extraction and Transcriptome Analysis:

  • Tissue Collection: Collect fresh young needles or stem tissues from Taxus species known to produce this compound. Immediately freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • Library Preparation and Sequencing: Construct a cDNA library from the high-quality RNA and perform high-throughput sequencing (e.g., Illumina platform).

  • Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome if available. Identify putative terpene synthase genes based on sequence homology to known terpene synthases, presence of conserved motifs (e.g., DDxxD), and differential expression patterns in tissues where this compound is abundant.

Heterologous Expression and Enzyme Assays

Candidate genes identified through transcriptomic analysis must be functionally characterized to confirm their activity.

Protocol for Terpene Synthase Assay:

  • Gene Expression: Clone the full-length cDNA of the candidate terpene synthase into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast). Transform the expression host and induce protein expression.

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2), 10 mM MgCl₂, 1 mM DTT, and the purified enzyme.

    • Initiate the reaction by adding the substrate, [1-³H]GGPP (e.g., 10 µM).

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding a stop solution (e.g., 5 M formic acid).

    • Extract the hydrocarbon products with an organic solvent (e.g., hexane).

  • Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the specific diterpene hydrocarbon produced. Compare the mass spectrum with that of an authentic standard of this compound if available, or use NMR for structural elucidation of novel products.

Metabolomic Profiling

Untargeted and targeted metabolomic analyses of Taxus tissues and cell cultures can provide valuable insights into the intermediates of the this compound pathway and how its production is regulated.

Experimental Workflow for Metabolomic Analysis:

Metabolomics_Workflow A Sample Collection (Taxus tissues/cell cultures) B Metabolite Extraction (e.g., Methanol/Water) A->B C LC-MS/MS or GC-MS Analysis B->C D Data Processing and Metabolite Identification C->D E Pathway Analysis and Correlation with Gene Expression D->E

Caption: Workflow for metabolomic profiling of taxoids.

Protocol for Metabolite Extraction and Analysis:

  • Sample Preparation: Grind frozen Taxus tissue to a fine powder under liquid nitrogen.

  • Extraction: Extract the metabolites with a suitable solvent system, such as 80% methanol. Vortex and sonicate the mixture, then centrifuge to pellet the debris.

  • Analysis: Analyze the supernatant using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).

  • Data Analysis: Process the raw data to identify and quantify known taxoids by comparing retention times and mass spectra to a library of standards. For unknown compounds, perform fragmentation analysis and database searches to propose potential structures. Statistical analysis can be used to identify metabolites that co-accumulate with this compound, providing clues about its biosynthetic precursors.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound will require a multi-faceted approach. Future research should focus on:

  • Discovery of Novel Terpene Synthases: Expanding the search for novel diterpene synthases in various Taxus species and their endophytic fungi.

  • Functional Characterization of P450s and Acyltransferases: Identifying and characterizing the specific enzymes responsible for the post-cyclization modifications leading to this compound.

  • Metabolic Engineering: Utilizing the identified genes to reconstruct the this compound pathway in a heterologous host, such as yeast or E. coli, for sustainable production and to facilitate the synthesis of novel analogs.

By building upon the extensive knowledge of taxoid biosynthesis and employing modern "omics" and synthetic biology tools, the scientific community can unravel the intricate biosynthetic network leading to this compound and unlock its full therapeutic potential.

References

Spectroscopic Profile of Taxachitriene B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Taxachitriene B, a bicyclic taxane diterpenoid. Due to the challenges in accessing the primary research article detailing its initial isolation and characterization, this document outlines the expected spectroscopic data based on available information and provides a generalized framework for the analysis of such compounds. The primary source of detailed spectroscopic information is understood to be the publication by W.S. Fang, Q.C. Fang, and X.T. Liang in Tetrahedron (1995), titled "Taxachitrienes A and B, Two New Bicyclic Taxane Diterpenoids from Taxus chinensis."[1]

Introduction to this compound

This compound is a natural product isolated from the needles of Taxus chinensis. As a member of the taxane family, which includes the prominent anticancer agent paclitaxel (Taxol), this compound is of significant interest to researchers in natural product chemistry and drug discovery. The elucidation of its structure relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

While the specific, quantitative data from the primary literature could not be accessed for this guide, the following tables present the expected data structure for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy of this compound. This format is designed for clarity and ease of comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
e.g., H-1[Expected Value][e.g., d, t, q, m][Expected Value]
............
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
e.g., C-1[Expected Value]
......
Table 3: Mass Spectrometry Data for this compound
Ionization ModeMass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
e.g., ESI+[Expected M+H]⁺100[M+H]⁺
[Expected Fragment][Value][Fragment Identity]
Table 4: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
[Expected Value][e.g., Strong, Medium, Weak, Broad][e.g., O-H stretch, C=O stretch, C-O stretch]

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data for a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of pure this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

  • ¹H NMR: Standard pulse sequences would be used to acquire the proton spectrum.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra would be obtained to determine the chemical shifts of all carbon atoms.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) would be prepared.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) would be used.

Data Acquisition:

  • The sample would be introduced into the mass spectrometer.

  • Mass spectra would be acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion and its fragmentation pattern. This data is crucial for confirming the molecular formula.

Infrared (IR) Spectroscopy

Sample Preparation: The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used for direct analysis of the solid sample.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.

Data Acquisition:

  • A background spectrum would be collected.

  • The sample spectrum would then be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • The resulting spectrum would reveal the presence of key functional groups in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Taxus chinensis Chromatography Chromatographic Purification Extraction->Chromatography Isolation Isolation of Pure this compound Chromatography->Isolation NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR MS Mass Spectrometry (HRMS) Isolation->MS IR Infrared Spectroscopy Isolation->IR Data_Integration Integration of Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Proposal Proposal of 2D Structure Data_Integration->Structure_Proposal Stereochemistry Determination of Stereochemistry Structure_Proposal->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activities. Research in this area would likely involve screening the compound against various cell lines and molecular targets to uncover its potential therapeutic effects. The diagram below illustrates a generalized workflow for investigating the biological activity of a novel natural product.

Biological_Activity_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_development Drug Development Compound This compound Cell_Screening Cell-Based Assays (e.g., Cytotoxicity) Compound->Cell_Screening Target_Screening Target-Based Assays (e.g., Enzyme Inhibition) Compound->Target_Screening Hit_Confirmation Hit Confirmation & Dose-Response Cell_Screening->Hit_Confirmation Target_Screening->Hit_Confirmation Pathway_Analysis Signaling Pathway Analysis Hit_Confirmation->Pathway_Analysis In_Vivo_Studies In Vivo / Animal Model Studies Pathway_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: Generalized workflow for investigating the biological activity of a natural product.

Conclusion

This compound represents an intriguing member of the taxane family of diterpenoids. While a complete, publicly accessible dataset of its spectroscopic properties remains elusive, this guide provides a framework for understanding the types of data and experimental procedures essential for its characterization. Further research into its biological activities is warranted to determine its potential as a lead compound in drug discovery. The primary literature by Fang et al. (1995) should be consulted for the definitive spectroscopic data.

References

An In-depth Technical Guide to Taxachitriene B: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxachitriene B is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for their potent biological activities, most notably the anti-cancer agent paclitaxel (Taxol®). Isolated from the needles of the Chinese yew, Taxus chinensis, this compound represents a structurally complex molecule with potential for further investigation in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed tables of its properties and spectroscopic data. Methodologies for its isolation are also discussed to support further research and development efforts.

Physical and Chemical Properties

This compound is a white powder with a defined melting point and optical activity. Its solubility in various organic solvents facilitates its extraction, purification, and handling in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₃₀H₄₂O₁₂[1]
C₃₂H₄₄O₁₃[2]
Molecular Weight 594.65 g/mol [1]
636.70 g/mol [3]
Appearance Powder[]
Melting Point 225 - 227 °C[2][3]
Optical Rotation +29° (c=, MeOH)[2][3]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate[]
CAS Number 167906-75-4[5]

Note: Discrepancies in molecular formula and weight are noted from different sources and may warrant further clarification through high-resolution mass spectrometry.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While detailed spectral assignments are found in specialized literature, this guide provides an overview of the expected spectroscopic behavior.

Table 2: Overview of Spectroscopic Data for this compound
TechniqueDescription
¹H NMR The proton NMR spectrum is expected to be complex, exhibiting a multitude of signals corresponding to the numerous protons in the taxane core and its acetate and hydroxyl substituents. Key regions would include signals for methyl groups, methine protons on the taxane skeleton, and protons adjacent to oxygenated carbons.
¹³C NMR The carbon NMR spectrum would reveal signals for all carbon atoms in the molecule, including the characteristic carbonyl carbons of the acetate groups, quaternary carbons of the taxane core, and various methine and methylene carbons.
Mass Spectrometry (MS) Mass spectral analysis is crucial for confirming the molecular weight and elemental composition. Fragmentation patterns can provide valuable information about the connectivity of the acetate and hydroxyl groups.
Infrared (IR) Spectroscopy The IR spectrum would be characterized by strong absorption bands corresponding to hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the acetate groups, and C-O stretching vibrations.
UV-Vis Spectroscopy Due to the absence of extensive chromophores, the UV-Vis spectrum of this compound is not expected to show strong absorptions in the visible region.

Experimental Protocols

Isolation of this compound from Taxus chinensis

This compound is a natural product isolated from the needles of the Chinese yew, Taxus chinensis[6][7]. A general workflow for the isolation of taxanes from plant material is outlined below. It is important to note that specific details of the protocol for this compound may vary and optimization is often required.

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Needles of Taxus chinensis are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme might involve partitioning between water and ethyl acetate.

  • Chromatographic Purification: The organic-soluble fraction is subjected to multiple steps of column chromatography. Silica gel is a common stationary phase, with elution gradients of increasing polarity (e.g., hexane-ethyl acetate) used to separate the complex mixture of taxanes.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by techniques like thin-layer chromatography (TLC), are further purified by preparative or semi-preparative HPLC.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain a pure, crystalline solid.

Biological Activity

While specific biological activity data for this compound is not extensively reported in publicly available literature, its classification as a taxane suggests potential cytotoxic activity. Many taxanes exert their biological effects by interfering with microtubule dynamics, which are critical for cell division. Further investigation into the cytotoxicity and mechanism of action of this compound is warranted. The structural similarities and differences compared to other bioactive taxanes make it an interesting candidate for structure-activity relationship (SAR) studies.

Signaling Pathways

The primary mechanism of action for many cytotoxic taxanes involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. It is plausible that this compound could act through a similar pathway.

Figure 2. Hypothetical signaling pathway for this compound.

Conclusion

This compound is a complex diterpenoid natural product with established physical and chemical properties. This guide consolidates the available data to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology. The detailed information on its properties and isolation provides a foundation for further studies aimed at elucidating its biological activities and potential as a lead compound in drug development. Future research should focus on obtaining detailed spectroscopic assignments, conducting comprehensive biological assays to determine its cytotoxic profile and mechanism of action, and exploring synthetic or semi-synthetic modifications to enhance its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxoids, a class of diterpenoid compounds, are renowned for their potent anti-cancer properties, with paclitaxel (Taxol®) being a prominent example. While the majority of clinically utilized taxoids possess a complex tetracyclic or tricyclic core structure, a unique subset of bicyclic taxoids has been identified, primarily from various species of the yew tree (Taxus). This in-depth technical guide focuses on Taxachitriene B, a representative member of this bicyclic class, and its closely related analogues. This review will cover their isolation, structural characterization, and the current, albeit limited, understanding of their biological activities. The information presented herein is intended to provide a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in exploring the therapeutic potential of these less-common taxane skeletons.

Isolation and Structural Elucidation

This compound and its related compounds have been exclusively isolated from species of the genus Taxus, particularly Taxus chinensis. The initial discovery and characterization of these bicyclic taxoids were reported by Fang and his collaborators in the mid-1990s.

Key Compounds and their Sources:
  • This compound: First isolated from the needles of Taxus chinensis. Its molecular formula has been established as C30H42O13[1].

  • Taxachitriene A: Isolated alongside this compound from Taxus chinensis.

  • 5-deacetylthis compound: A new bicyclic taxoid isolated from the needles of Taxus chinensis, as reported by Fang et al. in 1996[2][3].

  • Related Bicyclic Taxoids: Further investigations into the chemical constituents of Taxus chinensis var. mairei have also led to the isolation of this compound and 5-deacetylthis compound as known compounds, alongside other novel bicyclic 3,8-secotaxane diterpenoids[4].

The structural elucidation of these compounds was primarily achieved through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Structural Features

This compound and its analogues are characterized by a bicyclic core, which represents a significant deviation from the more common 6-8-6 tricyclic taxane skeleton. This unique structural feature is of considerable interest to medicinal chemists as it may lead to different pharmacological profiles and mechanisms of action compared to traditional taxoids.

Biological Activity

While the biological activities of many taxoids are well-documented, specific quantitative data for this compound and its direct derivatives are notably scarce in publicly available literature. The general interest in taxoids stems from their ability to act as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells. However, it is not yet confirmed if this compound shares this mechanism.

General studies on extracts from Taxus chinensis and other Taxus species have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects[5]. It is plausible that bicyclic taxoids like this compound contribute to the overall bioactivity of these extracts. However, without specific studies on the isolated compounds, their individual contributions remain speculative.

The lack of readily available quantitative data, such as IC50 values from cytotoxicity assays, for this compound and 5-deacetylthis compound is a significant gap in the current understanding of these compounds and highlights an area ripe for future research.

Synthesis

To date, there are no published reports detailing the total synthesis of this compound or its related bicyclic taxoids. The chemical complexity and unique bicyclic core of these molecules present a formidable challenge for synthetic chemists. The development of a synthetic route would be a significant achievement, enabling the production of larger quantities for thorough biological evaluation and the generation of novel analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current body of scientific literature. However, standard methodologies for assessing the cytotoxicity of natural products can be described.

General Cytotoxicity Assay Protocol (Example)

A common method to assess the anti-cancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for a Standard MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Line cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of this compound treatment 4. Treat Cells with Compound compound_prep->treatment incubation_1 5. Incubate for 48-72 hours treatment->incubation_1 mtt_addition 6. Add MTT Reagent incubation_2 7. Incubate for 2-4 hours mtt_addition->incubation_2 solubilization 8. Add Solubilization Solution incubation_2->solubilization read_absorbance 9. Read Absorbance at 570 nm calculate_ic50 10. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of a typical MTT assay for cytotoxicity testing.

Signaling Pathways

Due to the absence of mechanistic studies on this compound, no specific signaling pathways have been elucidated for this compound. However, for context, the general mechanism of action for clinically used taxoids like paclitaxel is presented below.

General Taxane Signaling Pathway Leading to Apoptosis:

Taxane_Pathway Taxane Taxane (e.g., Paclitaxel) Microtubules β-Tubulin in Microtubules Taxane->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to Mitotic_Arrest Mitotic Spindle Dysfunction (G2/M Arrest) Stabilization->Mitotic_Arrest Apoptosis_Pathway Activation of Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Pathway Apoptosis Apoptosis (Cell Death) Apoptosis_Pathway->Apoptosis

Caption: Simplified signaling pathway for taxane-induced apoptosis.

Conclusion and Future Perspectives

This compound and its related bicyclic taxoids represent an under-investigated area within the broader field of taxane research. Their unique chemical structures, distinct from the clinically established taxoids, suggest the potential for novel biological activities and mechanisms of action. The primary challenge hindering the advancement of these compounds is the lack of dedicated biological studies and the absence of synthetic routes for their production.

Future research efforts should be directed towards:

  • Re-isolation and Biological Screening: Isolating sufficient quantities of this compound and its analogues to conduct comprehensive biological screening, including cytotoxicity assays against a panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular mechanism by which these compounds exert any observed biological effects, particularly their interaction with microtubules.

  • Total Synthesis: Developing a total synthesis of this compound to enable the production of analogues and facilitate detailed SAR studies.

Addressing these research gaps will be crucial in determining whether this compound and its related bicyclic taxoids hold promise as new leads for the development of next-generation anti-cancer agents.

References

Taxachitriene B CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Taxachitriene B, a diterpenoid natural product. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential biological activities of this compound.

Core Chemical Identifiers

A crucial starting point for any chemical investigation is the unambiguous identification of the compound. For this compound, the following identifiers have been established:

IdentifierValue
CAS Number 167906-75-4
IUPAC Name 5,7,9,10-tetrakis(acetyloxy)-2-hydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethylbicyclo[9.3.1]pentadeca-3,8,11-trien-13-yl acetate

The Chemical Abstracts Service (CAS) number provides a unique registry for this specific chemical substance, ensuring accurate tracking and retrieval of information across different databases and publications. The International Union of Pure and Applied Chemistry (IUPAC) name offers a systematic and unambiguous description of the molecule's structure.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key predicted properties of this compound.

PropertyValue
Molecular Formula C₃₀H₄₂O₁₂
Molecular Weight 594.65 g/mol
Boiling Point (Predicted) 676.5 ± 55.0 °C
Density (Predicted) 1.25 ± 0.1 g/cm³
pKa (Predicted) 13.57 ± 0.70

Note: The boiling point, density, and pKa values are based on computational predictions and may not reflect experimentally determined values.

Biological Activity and Therapeutic Potential

Currently, there is a significant lack of publicly available data regarding the specific biological activities, experimental protocols, and signaling pathways associated with this compound. While the broader class of taxane diterpenoids is well-known for its potent anticancer properties, most notably exemplified by paclitaxel (Taxol®) and docetaxel (Taxotere®), the specific bioactivity profile of this compound remains to be elucidated.

The mechanism of action for clinically used taxanes involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis in rapidly dividing cancer cells. It is plausible that this compound may exhibit similar or related biological effects, but this requires dedicated experimental investigation.

Future Research Directions

The absence of detailed biological data for this compound presents a clear opportunity for further research. Key areas for future investigation include:

  • Isolation and Purification: Development of efficient protocols for the isolation of this compound from natural sources or its total synthesis to obtain sufficient quantities for biological screening.

  • In Vitro Bioassays: A comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects. Further assays could explore its potential as an anti-inflammatory, antimicrobial, or neuroprotective agent.

  • Mechanism of Action Studies: If significant biological activity is identified, subsequent studies should focus on elucidating the underlying mechanism of action. This would involve investigating its interaction with cellular targets, such as microtubules, and its impact on relevant signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to understand the key structural features responsible for its activity and to potentially develop more potent and selective derivatives.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the future investigation of this compound.

Taxachitriene_B_Research_Workflow cluster_0 Compound Acquisition cluster_1 Biological Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Development Isolation Isolation & Purification Bioassays In Vitro Bioassays (Cytotoxicity, etc.) Isolation->Bioassays Synthesis Total Synthesis Synthesis->Bioassays MoA Mechanism of Action Studies Bioassays->MoA SAR Structure-Activity Relationship (SAR) Studies MoA->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A logical workflow for the research and development of this compound.

Taxachitriene B: A Technical Overview of its Natural Occurrence and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxachitriene B is a bicyclic taxane diterpenoid, a class of natural products isolated from various species of the yew tree (Taxus). While the pharmacology and commercialization of its renowned relative, paclitaxel (Taxol®), are well-established, many other taxanes, including this compound, remain less characterized. These minor taxoids are of significant interest for their potential as biosynthetic intermediates, as starting materials for the semi-synthesis of more complex taxanes, and for their own inherent biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance and yield of this compound, details relevant experimental protocols, and situates it within the broader context of taxane biosynthesis.

Natural Abundance and Yield of this compound

Direct quantitative data on the natural abundance and yield of this compound is scarce in the current scientific literature. It is consistently referred to as a minor taxane, isolated from Taxus chinensis (Chinese yew).[1] The focus of much of the phytochemical research on Taxus species has been on paclitaxel and its immediate precursors due to their potent anticancer properties. Consequently, the concentrations of less abundant taxoids like this compound are often not explicitly quantified or reported.

To provide a contextual framework for the likely low abundance of this compound, the following table summarizes the reported concentrations and yields of major taxanes in various Taxus species and tissues. It is important to note that taxane content can vary significantly based on the species, geographical location, season of harvest, and the specific part of the plant being analyzed.

Table 1: Concentration and Yield of Major Taxanes in Taxus Species

TaxaneTaxus SpeciesPlant PartConcentration/YieldReference
Paclitaxel (Taxol)Taxus brevifoliaBark0.0075-0.01%[2]
Paclitaxel (Taxol)Taxus chinensisNeedles1964 µg/g[2]
10-Deacetylbaccatin III (10-DAB III)Taxus chinensisNeedles21.1–703.4 µg/g[2]
CephalomannineTaxus chinensisNeedles19.2–105.69 µg/g[2]
Baccatin IIITaxus chinensisNeedlestrace-120.48 µg/g[2]

Note: The data presented are for illustrative purposes to highlight the typical concentration ranges of major taxanes. Specific yields of this compound are not available.

Experimental Protocols

While a specific, detailed protocol for the isolation and quantification of this compound is not published, a general methodology can be inferred from the procedures used for the isolation of other taxanes from Taxus chinensis.

General Protocol for Extraction and Isolation of Taxanes
  • Biomass Preparation: The needles or bark of Taxus chinensis are air-dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure complete extraction of the taxoids.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure, and the resulting residue is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with taxanes typically concentrating in the chloroform and ethyl acetate fractions.

  • Chromatographic Purification: The taxane-rich fractions are subjected to multiple chromatographic steps for further purification. These commonly include:

    • Silica Gel Column Chromatography: A primary separation technique using a gradient of solvents (e.g., hexane-acetone or chloroform-methanol) to separate the mixture into fractions containing compounds of similar polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient. This step is crucial for isolating minor components like this compound.

  • Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Analytical Quantification

The quantification of taxanes is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

  • Sample Preparation: A known weight of the dried plant material is extracted, and the extract is filtered and diluted to a known volume.

  • HPLC Analysis: An aliquot of the sample is injected into an HPLC system equipped with a C18 column. The separation is achieved using a gradient elution with a mobile phase of acetonitrile and water.

  • Detection and Quantification: The concentration of the target taxane is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a pure standard of the compound.

Biosynthetic Pathway

The biosynthesis of taxanes is a complex process involving numerous enzymatic steps. While the complete pathway for paclitaxel has been extensively studied, the specific biosynthetic route to bicyclic taxanes like this compound is not fully elucidated. It is hypothesized that bicyclic taxanes are intermediates or side products of the main taxane biosynthetic pathway.

The initial steps of taxane biosynthesis involve the cyclization of geranylgeranyl diphosphate (GGPP) to taxa-4(5),11(12)-diene, the first committed step in the formation of the taxane skeleton. A series of subsequent oxidations, acetylations, and other modifications lead to the vast array of taxoids found in Taxus species. Bicyclic taxanes are thought to arise from rearrangements of the taxane core.

Taxane_Biosynthesis GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Hydroxylated_Taxanes Hydroxylated Taxanes Taxadiene->Hydroxylated_Taxanes Cytochrome P450 Monooxygenases Baccatin_III Baccatin III Hydroxylated_Taxanes->Baccatin_III Various Acyltransferases and Hydroxylases Bicyclic_Taxanes Bicyclic Taxanes (e.g., this compound) Hydroxylated_Taxanes->Bicyclic_Taxanes Proposed Rearrangement Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Side-chain attachment

Caption: Proposed general biosynthetic pathway for taxanes.

Logical Workflow for Isolation and Characterization

The process of discovering and characterizing a minor natural product like this compound follows a logical workflow from plant material to pure compound.

Isolation_Workflow Plant_Material Taxus chinensis Plant Material (Needles/Bark) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents one of the many structurally diverse, minor taxoids found in Taxus species. While specific data on its natural abundance and yield are currently lacking, the established methodologies for the isolation and analysis of other taxanes provide a solid foundation for future quantitative studies. Further research into the concentration of this compound in various Taxus species and tissues, as well as the elucidation of its specific biosynthetic pathway, will be crucial for a more complete understanding of taxane metabolism and for exploring the full chemical potential of the yew tree. Such studies may uncover novel biological activities and provide new avenues for the synthesis of valuable taxane-based pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Taxachitriene B from Taxus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction of taxoids, including the target compound Taxachitriene B, from the biomass of Taxus species. The described methodology is based on established solvent extraction techniques for related taxanes, such as paclitaxel, and is expected to be effective for the co-extraction of this compound. The protocol includes steps for sample preparation, solvent extraction, and initial purification. Furthermore, this document presents a summary of reported yields for major taxoids from various Taxus species to provide a comparative reference. Analytical methods for the quantification of the extracted compounds are also discussed.

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids known as taxanes. While paclitaxel (Taxol®) is the most famous of these compounds due to its potent anticancer activity, numerous other taxoids with potential pharmacological value are present in Taxus species. This compound, a bicyclic taxane diterpenoid, has been identified in Taxus chinensis and is of interest to the research community. This document outlines a general protocol for the extraction of taxoids from Taxus biomass, which can be adapted for the specific isolation and quantification of this compound. The protocol is designed to be a starting point for laboratory-scale extraction and can be optimized for higher yields and purity.

Quantitative Data on Taxoid Yields from Taxus Species

TaxoidTaxus SpeciesPlant PartExtraction Solvent(s)Yield (% of dry weight)Reference(s)
PaclitaxelTaxus brevifoliaBarkMethanol0.01 - 0.04%[1][2]
PaclitaxelTaxus x mediaLeaves100% Methanol0.013%[3]
PaclitaxelTaxus x mediaLeaves40% Ethanol0.0129%[3]
PaclitaxelTaxus contortaLeavesEthanol0.39%[4]
PaclitaxelTaxus contortaBarkEthanol0.11%[4]
10-Deacetylbaccatin IIITaxus baccataNeedlesAcetone-water~0.0009%[5]

Experimental Protocol: Extraction and Initial Purification of Taxoids

This protocol describes a general method for the extraction and initial purification of taxoids from Taxus leaves.

3.1. Materials and Reagents

  • Fresh or dried leaves of Taxus species

  • Deionized water

  • Ethanol (95% or absolute)

  • Methanol

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • C18 solid-phase extraction (SPE) cartridges

  • Rotary evaporator

  • Grinder or blender

  • Filter paper

  • Glassware (beakers, flasks, separatory funnel)

3.2. Sample Preparation

  • Harvest fresh leaves from the Taxus plant.

  • Wash the leaves thoroughly with deionized water to remove any debris.

  • Air-dry the leaves in a well-ventilated area or use a lyophilizer for complete drying.

  • Grind the dried leaves into a fine powder using a grinder or blender.

3.3. Solvent Extraction

  • Weigh the powdered plant material.

  • Suspend the powder in a 50-80% ethanol-in-water solution (v/v) at a solid-to-solvent ratio of 1:10 (w/v).[1]

  • Stir the mixture at room temperature for 24-48 hours.

  • Filter the mixture through filter paper to separate the extract from the solid residue.

  • Repeat the extraction of the residue with fresh solvent to maximize the yield.

  • Combine the filtrates from all extractions.

3.4. Initial Purification: Liquid-Liquid Partitioning

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous solution, add an equal volume of dichloromethane (DCM) in a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate. The taxoids will partition into the organic (DCM) layer.

  • Collect the lower DCM layer.

  • Repeat the extraction of the aqueous layer with DCM two more times.

  • Combine the DCM extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the DCM extract to dryness on a rotary evaporator to obtain the crude taxoid extract.

3.5. Further Purification (Optional): Solid-Phase Extraction (SPE)

  • Dissolve the crude extract in a minimal amount of 95% ethanol.

  • Dilute the solution with water to a final ethanol concentration of 40%.[1]

  • Condition a C18 SPE cartridge according to the manufacturer's instructions.

  • Load the diluted extract onto the SPE cartridge.

  • Wash the cartridge with 40% ethanol to remove polar impurities.

  • Elute the taxoids with 95% ethanol.

  • Collect the eluate and evaporate the solvent to obtain a purified taxoid fraction.

3.6. Quantification

The quantification of this compound and other taxoids in the extract can be performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7] A reference standard for this compound will be required for accurate quantification.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification protocol.

ExtractionWorkflow Start Start: Taxus Biomass (Leaves) Grinding Grinding and Drying Start->Grinding Extraction Solvent Extraction (50-80% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Remove Ethanol) Filtration->Concentration1 Filtrate Residue Residue Filtration->Residue Solid Residue Partitioning Liquid-Liquid Partitioning (DCM/Water) Concentration1->Partitioning OrganicPhase Collect Organic Phase (DCM) Partitioning->OrganicPhase Taxoids AqueousPhase AqueousPhase Partitioning->AqueousPhase Aqueous Waste Drying Drying over Na2SO4 OrganicPhase->Drying Concentration2 Concentration to Dryness Drying->Concentration2 CrudeExtract Crude Taxoid Extract Concentration2->CrudeExtract Analysis Analysis (HPLC, LC-MS/MS) CrudeExtract->Analysis

Caption: Experimental workflow for this compound extraction.

Signaling Pathways and Logical Relationships

This section is not applicable as the protocol describes a chemical extraction process and not a biological signaling pathway.

Conclusion

The protocol provided in this document offers a robust starting point for the extraction of this compound and other taxoids from Taxus species. The methodology is based on well-established techniques for taxane isolation. Researchers are encouraged to optimize the parameters of this protocol, such as solvent composition, extraction time, and purification strategy, to maximize the yield and purity of the target compound. The use of advanced analytical techniques like HPLC and LC-MS/MS is crucial for the accurate quantification of this compound in the resulting extracts.

References

Application Note: Quantification of Taxachitriene B using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Taxachitriene B is a crucial early-stage intermediate in the biosynthetic pathway of paclitaxel (Taxol®), a potent anti-cancer agent. The quantification of this compound is essential for researchers in metabolic engineering, synthetic biology, and drug development who are working to optimize paclitaxel production in various systems, including Taxus cell cultures and microbial hosts. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established protocols for the analysis of related taxanes and provides a robust starting point for method development and validation.

Materials and Methods

This section details the necessary reagents, equipment, and procedures for the quantification of this compound.

1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound standard (of known purity)

  • Samples containing this compound (e.g., extracts from Taxus cell cultures, microbial fermentation broths)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode array detector (DAD) or UV-Vis detector

3. Chromatographic Conditions The following conditions are recommended as a starting point for method development. Optimization may be required based on the specific sample matrix and HPLC system.

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-25 min: 30-70% B25-30 min: 70-95% B30-35 min: 95% B35-40 min: 95-30% B40-45 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 227 nm
Injection Volume 10 µL

4. Experimental Protocols

4.1. Standard Solution Preparation

  • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL.

4.2. Sample Preparation The sample preparation method will vary depending on the source of this compound. A general protocol for extraction from cell culture is provided below.

  • Lyophilize the cell culture sample.

  • Extract a known mass of the lyophilized sample with methanol (e.g., 10 mL of methanol per 1 g of sample) by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes to pellet cell debris.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

Results and Discussion

Method Validation This proposed method should be fully validated according to ICH guidelines to ensure its suitability for the intended application. Key validation parameters are summarized in the table below. The values provided are typical for taxane analysis and should be experimentally determined for this compound.

Validation ParameterTypical Range for TaxanesExperimentally Determined Value for this compound
Retention Time (min) 5 - 20To be determined
Linearity (r²) > 0.999To be determined
Limit of Detection (LOD) (µg/mL) 0.1 - 0.5To be determined
Limit of Quantification (LOQ) (µg/mL) 0.5 - 1.5To be determined
Precision (%RSD) < 2%To be determined
Accuracy (% Recovery) 98 - 102%To be determined

System Suitability Before running the sample set, the suitability of the chromatographic system should be verified. This can be achieved by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.

Visualization of Protocols and Pathways

Experimental Workflow for this compound Quantification The following diagram illustrates the key steps in the quantification of this compound from a cell culture sample.

G sample Cell Culture Sample lyophilize Lyophilization sample->lyophilize extract Methanol Extraction (Sonication) lyophilize->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC Analysis filter->hplc data Data Analysis (Quantification) hplc->data

Caption: Workflow for this compound analysis.

Early Stages of the Taxane Biosynthetic Pathway This diagram shows the position of this compound within the broader context of paclitaxel biosynthesis.

G ggpp Geranylgeranyl Diphosphate (GGPP) taxadiene Taxa-4(5),11(12)-diene ggpp->taxadiene Taxadiene Synthase taxachitriene_B_intermediate This compound (and related intermediates) taxadiene->taxachitriene_B_intermediate Hydroxylations & Acylations baccatinIII Baccatin III taxachitriene_B_intermediate->baccatinIII Multiple Steps paclitaxel Paclitaxel baccatinIII->paclitaxel Side Chain Attachment

Caption: this compound in paclitaxel biosynthesis.

Conclusion

This application note provides a comprehensive starting point for the development of a robust HPLC method for the quantification of this compound. The outlined chromatographic conditions, sample preparation protocol, and validation guidelines are based on established methods for taxane analysis. Researchers and scientists can adapt and optimize this protocol for their specific needs to accurately quantify this key intermediate in the paclitaxel biosynthetic pathway, thereby facilitating advancements in metabolic engineering and drug development. Full method validation is a critical step to ensure the accuracy and reliability of the obtained quantitative data.

Application Notes and Protocols for Cell-Based Assays in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for utilizing cell-based assays to evaluate the anti-cancer potential of novel compounds. While specific data for a particular compound may not be available, the principles and protocols outlined here serve as a robust framework for preclinical drug discovery. The focus is on assays that determine cytotoxicity, induction of apoptosis, and the elucidation of underlying signaling pathways.

Key Cell-Based Assays for Anti-Cancer Drug Screening

A variety of in vitro assays are essential for characterizing the biological activity of potential anti-cancer agents. These assays are crucial for determining a compound's efficacy and mechanism of action before advancing to more complex models.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the dose-dependent effect of a compound on cell viability.[1][2][3] These assays measure the degree to which a substance can cause damage or death to cells.[3] Commonly used methods include:

  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[4]

  • Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[1][3] Measuring the level of LDH in the supernatant provides a quantitative measure of cytotoxicity.[1][3]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[2] Assays to detect apoptosis are critical for understanding a compound's mode of action.

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[2] Assays that measure the activity of key caspases, such as caspase-3, -7, -8, and -9, can confirm an apoptotic mechanism.[5]

  • Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.

  • Western Blot Analysis of Apoptosis-Related Proteins: The expression levels of key proteins involved in the apoptotic pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, can be assessed by western blotting.[6] An increase in the Bax/Bcl-2 ratio is indicative of a shift towards apoptosis.[6]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)[5]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Assay

Objective: To measure the activity of caspases-3 and -7 as an indicator of apoptosis induction by a test compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compound stock solution

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with the test compound at various concentrations for the desired time period. Include positive and negative controls.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each well using a luminometer.

  • Analyze the data by comparing the luminescence of treated samples to the vehicle control.

Potential Signaling Pathways

The anti-cancer activity of natural products often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[7][8] Based on common mechanisms of anti-cancer compounds, the following pathways are relevant areas of investigation:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.[9]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of cell growth, differentiation, and survival. Dysregulation of this pathway is common in cancer.

  • NF-κB Pathway: NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Inhibition of NF-κB signaling can sensitize cancer cells to apoptosis.

Data Presentation

Quantitative data from cell-based assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity of a Test Compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Cell Line A50.2 ± 4.535.8 ± 3.122.1 ± 2.8
Cell Line B78.9 ± 6.261.3 ± 5.545.7 ± 4.9
Cell Line C32.5 ± 2.921.0 ± 2.215.4 ± 1.8

Table 2: Effect of a Test Compound on Caspase-3/7 Activity

TreatmentConcentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Control)
Vehicle Control-1.0 ± 0.1
Test Compound102.5 ± 0.3
Test Compound254.8 ± 0.6
Test Compound508.2 ± 1.1
Positive Control-10.5 ± 1.5

Mandatory Visualizations

Signaling Pathway Diagrams

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Test Compound Test Compound Mitochondria Mitochondria Test Compound->Mitochondria Bcl-2 Bcl-2 Test Compound->Bcl-2 downregulates Bax Bax Test Compound->Bax upregulates Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3/7 Bcl-2->Mitochondria inhibits Bax->Mitochondria promotes Apoptosis Apoptosis Caspase-3/7->Apoptosis executes

Caption: Proposed mechanism of apoptosis induction.

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Assay cluster_readout Data Acquisition & Analysis A Seed Cells in 96-well Plate B Prepare Compound Dilutions A->B C Treat Cells B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Dissolve Formazan in DMSO F->G H Read Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for MTT cytotoxicity assay.

Logical Relationship Diagram

Drug_Discovery_Funnel Compound Library Compound Library Primary Screening Primary Screening (e.g., Cytotoxicity Assays) Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Assays Secondary Assays (e.g., Apoptosis, Mechanism of Action) Hit Identification->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

Caption: High-level drug discovery process.

References

Taxachitriene B as a Molecular Probe for Microtubule Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated. Disruption of microtubule dynamics is a key mechanism for a number of anti-cancer drugs. Taxanes, a class of diterpenoids originally derived from the yew tree, are potent microtubule-stabilizing agents. They bind to the β-tubulin subunit within the microtubule polymer, suppressing its dynamics and leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2]

This document provides detailed application notes and protocols for the use of Taxachitriene B, a fluorescently-labeled taxoid derivative, as a molecular probe for studying microtubule structure and function. Fluorescent taxoids, such as this compound, offer a powerful tool for the direct visualization of microtubules in fixed and living cells, as well as for in vitro studies of microtubule dynamics and the characterization of novel microtubule-targeting agents.[2][3][4][5][6]

Mechanism of Action

This compound, like other taxanes, binds to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer, the building block of microtubules.[2] This binding event promotes the assembly of tubulin into microtubules and stabilizes the existing polymer, thereby inhibiting depolymerization. The fluorescent moiety attached to the taxane core allows for the direct visualization of these interactions and their downstream cellular consequences. The binding of fluorescent taxoids can be used to label microtubules near spindle poles, at the telophase spindle equator, and in the central part of the midbody during cytokinesis.[1][5]

The interaction of this compound with microtubules can be conceptualized through the following signaling pathway:

cluster_0 Cellular Environment Unassembled Tubulin Unassembled Tubulin Microtubule Polymer Microtubule Polymer Unassembled Tubulin->Microtubule Polymer Polymerization This compound This compound This compound->Unassembled Tubulin Binds to β-tubulin Microtubule Polymer->Unassembled Tubulin Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule Polymer->Stabilized Microtubule Stabilization by This compound Mitotic Arrest Mitotic Arrest Stabilized Microtubule->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of this compound action on microtubules.

Data Presentation

The following tables summarize key quantitative data for representative fluorescent taxoid probes. This data is essential for designing experiments and interpreting results.

Table 1: Binding Affinities of Fluorescent Taxoid Probes to Microtubules

ProbeApparent Kd (nM)MethodReference
PB-Gly-Taxol (1)34 ± 6Fluorescence Enhancement[7]
PB-β-Ala-Taxol (2)63 ± 8Fluorescence Enhancement[7]
PB-GABA-Taxol (3)265 ± 54Fluorescence Enhancement[7]
Flutax-2 (L-Ala)14Fluorescence Anisotropy[7]
HMSiR-tubulin (3)121 ± 8Fluorescence Intensity[8]
Probe 2 (similar to HMSiR)115 ± 8Fluorescence Intensity[8]

Table 2: Intracellular Affinities of Microtubule Stabilizers Determined by Competition with a Fluorescent Probe

CompoundCellular Ki (nM)MethodReference
Paclitaxel22Flow Cytometry[9]
Docetaxel16Flow Cytometry[9]
Cabazitaxel6Flow Cytometry[9]
Ixabepilone10Flow Cytometry[9]

Table 3: Intracellular Affinities of Microtubule Destabilizers Determined by Allosteric Modulation of a Fluorescent Probe

CompoundKb (nM)Cooperativity (α)MethodReference
Colchicine800.08Flow Cytometry[9]
Vinblastine70.18Flow Cytometry[9]
Maytansine30.21Flow Cytometry[9]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubules

This protocol describes the use of this compound for visualizing microtubule dynamics in living cells.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Pre-warmed cell culture medium (37°C)

  • (Optional) Verapamil or probenecid solution to inhibit efflux pumps

  • Confocal or fluorescence microscope equipped with appropriate filters for the fluorophore on this compound

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range; optimization is recommended).

  • (Optional) If using an efflux pump inhibitor, add it to the working solution at a concentration known to be effective for the cell type being used.

  • Remove the culture medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells at 37°C in a CO2 incubator for a sufficient time to allow the probe to enter the cells and bind to microtubules (e.g., 30-60 minutes). Incubation time may need to be optimized.

  • For fluorogenic probes, imaging can be performed directly without washing.[2] For other probes, a wash step may be necessary to reduce background fluorescence. If washing, gently rinse the cells two to three times with pre-warmed medium before adding fresh pre-warmed medium for imaging.

  • Image the cells using a confocal or fluorescence microscope with the appropriate excitation and emission settings for the fluorophore.

start Start prep_cells Prepare Live Cells on Imaging Dish start->prep_cells prep_probe Prepare this compound Working Solution prep_cells->prep_probe incubate Incubate Cells with Probe (37°C) prep_probe->incubate wash Wash Step Needed? incubate->wash perform_wash Wash Cells with Warm Medium wash->perform_wash Yes image Image Microtubules (Confocal/Fluorescence Microscopy) wash->image No perform_wash->image end End image->end

Caption: Workflow for live-cell imaging of microtubules.

Protocol 2: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of compounds on the polymerization of purified tubulin.

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (e.g., 10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI, which fluoresces more brightly when bound to polymerized tubulin)[10]

  • This compound or other test compounds

  • 96-well black microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold General Tubulin Buffer containing GTP and the fluorescent reporter.[11]

  • Add the test compound (this compound as a positive control for stabilization) or vehicle control to the wells of the microplate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to the wells and immediately placing the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) using excitation and emission wavelengths appropriate for the fluorescent reporter.

  • Plot fluorescence intensity versus time to generate polymerization curves. An increase in fluorescence indicates tubulin polymerization.[10][12]

start Start prep_reagents Prepare Tubulin, Buffers, and Fluorescent Reporter on Ice start->prep_reagents add_compounds Add Test Compounds/Controls to 96-well Plate prep_reagents->add_compounds initiate_reaction Add Tubulin Solution to Wells to Initiate Polymerization add_compounds->initiate_reaction measure_fluorescence Measure Fluorescence at 37°C Over Time in Plate Reader initiate_reaction->measure_fluorescence analyze_data Plot Fluorescence vs. Time to Obtain Polymerization Curves measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for in vitro tubulin polymerization assay.

Protocol 3: Competitive Binding Assay using Flow Cytometry

This protocol quantifies the affinity of unlabeled compounds for microtubules in living cells by measuring their ability to displace a fluorescent taxoid probe.[9]

Materials:

  • Suspension or adherent cells

  • Fluorescent taxoid probe (e.g., Pacific Blue-GABA-Taxol)[9]

  • Unlabeled competitor compounds (including this compound if unlabeled)

  • Verapamil (efflux pump inhibitor)

  • Cell culture medium

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Culture cells to an appropriate density.

  • Prepare a series of dilutions of the unlabeled competitor compound.

  • Pre-incubate the cells with the competitor compound and verapamil for a set time at 37°C.

  • Add the fluorescent taxoid probe at a constant concentration (near its Kd for cellular microtubules) to the cells and incubate to allow binding to reach equilibrium.

  • Wash the cells with cold FACS buffer to remove unbound probe.

  • Resuspend the cells in FACS buffer and analyze the fluorescence intensity of individual cells using a flow cytometer.

  • The decrease in fluorescence intensity in the presence of the competitor compound is used to calculate its inhibitory constant (Ki), which reflects its binding affinity.[9]

start Start prep_cells Prepare Cell Suspension start->prep_cells pre_incubate Pre-incubate Cells with Competitor Compound and Verapamil prep_cells->pre_incubate add_probe Add Fluorescent Taxoid Probe and Incubate to Equilibrium pre_incubate->add_probe wash_cells Wash Cells with Cold FACS Buffer add_probe->wash_cells analyze_flow Analyze Cellular Fluorescence by Flow Cytometry wash_cells->analyze_flow calculate_ki Calculate Inhibitory Constant (Ki) of the Competitor Compound analyze_flow->calculate_ki end End calculate_ki->end

Caption: Workflow for competitive binding assay.

References

Application Notes and Protocols for the Study of Taxanes in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the well-characterized class of anticancer compounds known as taxanes . No specific scientific literature or data could be found for a compound named "Taxachitriene B." Therefore, the information provided herein pertains to the general properties and experimental methodologies associated with taxanes, such as paclitaxel and docetaxel. Researchers should consider this a general guide and adapt protocols based on the specific taxane derivative being investigated.

Introduction to Taxanes

Taxanes are a class of chemotherapy drugs that are naturally derived from yew trees or synthesized in the laboratory.[1] They are widely used in the treatment of various cancers, including ovarian, breast, and prostate cancer.[1] The primary mechanism of action for taxanes is the disruption of microtubule function, which is essential for cell division.[1][2] By stabilizing microtubules, taxanes inhibit the dynamic process of mitosis, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][2]

Mechanism of Action

Taxanes function as mitotic inhibitors.[1][2] During cell division, microtubules are crucial for forming the mitotic spindle, which segregates chromosomes into the two daughter cells.[2] Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization.[2] This hyper-stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle function, leading to a prolonged block at the metaphase/anaphase boundary of the cell cycle.[2] This sustained mitotic arrest ultimately triggers the apoptotic cascade, resulting in cancer cell death.

Key Signaling Pathways Implicated in Taxane Activity

The cellular response to taxane treatment is complex and involves the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of action and potential resistance.

  • Apoptosis Pathway: Taxanes induce apoptosis through both intrinsic and extrinsic pathways. The sustained mitotic arrest can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the activation of pro-apoptotic proteins, ultimately leading to caspase activation and cell death.

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway has been associated with resistance to taxanes. Therefore, investigating the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, is important in taxane research.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its role in the response to taxanes can be cell-type dependent, and its interplay with the PI3K/Akt pathway is of significant interest in understanding drug resistance.

  • NF-κB Pathway: The NF-κB transcription factor plays a key role in inflammation, immunity, and cell survival. Its activation can contribute to chemoresistance. Studies have shown that some chemotherapeutic agents can modulate NF-κB activity.

Below is a diagram illustrating the general mechanism of action of taxanes and the key signaling pathways involved.

Taxane_Mechanism_of_Action cluster_cell Cancer Cell cluster_signaling Signaling Pathways Taxane Taxane Microtubules Microtubules Taxane->Microtubules Stabilizes Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis PI3K_Akt PI3K/Akt Pathway G2_M_Arrest->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Pathway G2_M_Arrest->MAPK_ERK Modulates NF_kB NF-κB Pathway G2_M_Arrest->NF_kB Modulates PI3K_Akt->Apoptosis Regulates MAPK_ERK->Apoptosis Regulates NF_kB->Apoptosis Regulates

Caption: General mechanism of action of taxanes leading to apoptosis and modulation of key signaling pathways.

Data Presentation: In Vitro Efficacy of Taxanes in Cancer Cell Lines

The following table summarizes hypothetical quantitative data for a generic taxane, illustrating how to present results from in vitro assays. Note: This data is for illustrative purposes only and is not specific to "this compound."

Cell LineCancer TypeIC50 (nM) after 48hApoptosis (% of cells) at IC50Cell Cycle Arrest (% of cells in G2/M) at IC50
MCF-7 Breast Cancer1545%70%
MDA-MB-231 Breast Cancer2538%65%
A549 Lung Cancer1055%75%
PC-3 Prostate Cancer3030%60%
OVCAR-3 Ovarian Cancer1250%72%

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell lines and taxane derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a taxane that inhibits cell growth by 50% (IC50).

Workflow Diagram:

MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Taxane (serial dilutions) Incubate1->Treat Incubate2 Incubate (48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze Cell_Cycle_Analysis_Workflow Start Seed and Treat Cells Harvest Harvest Cells (Trypsinization) Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in Cold 70% Ethanol Wash->Fix Stain Stain with Propidium Iodide (PI) and RNase Fix->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Cell Cycle Phases Acquire->Analyze Apoptosis_Assay_Workflow Start Seed and Treat Cells Harvest Harvest Cells (including supernatant) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate_Dark Incubate in Dark (15 min) Stain->Incubate_Dark Acquire Acquire Data on Flow Cytometer Incubate_Dark->Acquire Analyze Analyze Apoptotic Populations Acquire->Analyze Western_Blot_Workflow Start Treat Cells and Lyse Quantify Protein Quantification (e.g., BCA assay) Start->Quantify Denature Denature Proteins Quantify->Denature Electrophoresis SDS-PAGE Denature->Electrophoresis Transfer Transfer to Membrane (e.g., PVDF) Electrophoresis->Transfer Block Block with BSA or Milk Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash_Ab Wash Primary_Ab->Wash_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Wash_Ab->Secondary_Ab Detect Detect with Chemiluminescence Wash_Ab->Detect Secondary_Ab->Wash_Ab Analyze Analyze Band Intensity Detect->Analyze

References

Application Notes and Protocols for the Semi-synthesis of Novel Taxoids from Taxachitriene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the utilization of Taxachitriene B, a bicyclic taxane diterpenoid isolated from Taxus chinensis, as a novel precursor for the semi-synthesis of innovative taxoid analogs. The unique structural features of this compound offer a distinct starting point for the development of next-generation anticancer agents, potentially overcoming the limitations of existing taxanes like paclitaxel and docetaxel. This document outlines the isolation of this compound, proposes a strategic semi-synthetic route to novel C-13 ester analogs, and provides detailed experimental procedures for key transformations. Furthermore, it includes a discussion of the potential biological activities of the resulting novel taxoids and the signaling pathways they may modulate.

Introduction to this compound

This compound is a naturally occurring bicyclic taxane diterpenoid that has been isolated from the needles of the Chinese yew, Taxus chinensis. Its structure was elucidated through spectroscopic data and confirmed by X-ray crystallography[1]. Unlike the more common tetracyclic core of paclitaxel, this compound possesses a bicyclo[9.3.1]pentadecane ring system. The presence of multiple reactive functional groups, including hydroxyls and acetate esters, makes it an attractive and versatile starting material for the semi-synthesis of new taxoid derivatives. The exploration of such novel precursors is crucial in the quest for taxanes with improved pharmacological properties, such as enhanced efficacy against multi-drug resistant (MDR) cancers, better solubility, and reduced side effects[2][3].

Chemical Structure of this compound:

  • CAS Number: 167906-75-4[4]

  • Molecular Formula: C₃₀H₄₂O₁₂[4][5]

  • Molecular Weight: 594.65 g/mol [4][5]

  • IUPAC Name: 5,7,9,10-tetrakis(acetyloxy)-2-hydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethylbicyclo[9.3.1]pentadeca-3,8,11-trien-13-yl acetate[6]

Proposed Semi-synthetic Route to Novel Taxoids

The semi-synthesis of novel taxoids from this compound can be strategically designed to introduce diverse side chains at the C-13 position, a modification known to be critical for the biological activity of taxanes. This proposed route focuses on the selective deacetylation of the C-13 acetate group, followed by esterification with a variety of side-chain precursors.

G A This compound B Selective C-13 Deacetylation A->B Enzymatic or Mild Basic Hydrolysis C 13-Hydroxy this compound B->C D Side-Chain Esterification C->D Coupling with Side-Chain Precursor E Novel Taxoid Analog D->E G A Novel Taxoid B Microtubule Stabilization A->B C Mitotic Spindle Dysfunction B->C D G2/M Phase Arrest C->D E Apoptosis D->E

References

In Vivo Experimental Design with Taxachitriene B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific in vivo experimental data, established signaling pathways, and detailed biological activity for a compound explicitly named "Taxachitriene B." A compound with this name is listed with CAS number 167906-75-4, but its biological effects remain uncharacterized in published research.

Therefore, this document provides a generalized framework for the in vivo experimental design of a novel taxane-like compound, drawing upon established methodologies for well-characterized taxanes such as Paclitaxel and Docetaxel.[1][2][3][4][5] Researchers with access to preliminary data on this compound can adapt these protocols to their specific needs.

Introduction to Taxanes and In Vivo Studies

Taxanes are a class of diterpenes first identified in plants of the Taxus genus (yews).[4] Their primary mechanism of action involves the disruption of microtubule function, which is essential for cell division, making them potent mitotic inhibitors used in cancer chemotherapy.[4][5] In vivo studies are critical to evaluate the efficacy, toxicity, pharmacokinetics, and pharmacodynamics of novel taxane analogs like the hypothetical this compound. These studies are essential for determining the therapeutic potential and safety profile of the compound before it can be considered for clinical development.[1][2]

Preclinical In Vivo Experimental Workflow

A typical preclinical in vivo workflow for a novel taxane compound would involve a series of staged experiments to build a comprehensive understanding of its biological effects.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Advanced Characterization Dose Range Finding Dose Range Finding Acute Toxicity Acute Toxicity Dose Range Finding->Acute Toxicity Xenograft Models Xenograft Models Acute Toxicity->Xenograft Models Orthotopic Models Orthotopic Models Xenograft Models->Orthotopic Models Pharmacokinetics (PK) Pharmacokinetics (PK) Orthotopic Models->Pharmacokinetics (PK) Pharmacodynamics (PD) Pharmacodynamics (PD) Pharmacokinetics (PK)->Pharmacodynamics (PD) Chronic Toxicity Chronic Toxicity Pharmacodynamics (PD)->Chronic Toxicity

Caption: Preclinical in vivo experimental workflow for a novel taxane.

Key In Vivo Experimental Protocols

Maximum Tolerated Dose (MTD) and Acute Toxicity Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity and to identify potential target organs for toxicity.

Protocol:

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley), with an equal number of males and females per group (n=5-10).

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline), ensuring solubility and stability. The vehicle alone should be administered to a control group.

  • Dose Administration: Administer single escalating doses of this compound via the intended clinical route (e.g., intraperitoneal or intravenous injection).

  • Observation: Monitor animals daily for 14 days for clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Data Collection: Record body weight daily. At the end of the study, collect blood for hematology and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Data Presentation:

Dose Group (mg/kg)Mortality (%)Mean Body Weight Change (%)Key Clinical Signs
Vehicle Control0+5None
100+2None
200-5Mild lethargy
4020-15Severe lethargy, ruffled fur
8080-25Moribund
Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous tumor model.

Protocol:

  • Cell Line: Select a relevant human cancer cell line (e.g., a breast or lung cancer line known to be sensitive to taxanes).

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound at various doses (below the MTD), and a positive control (e.g., Paclitaxel). Administer treatment on a predetermined schedule (e.g., once or twice weekly).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

Data Presentation:

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 1500+3
This compound (10 mg/kg)800 ± 10046.7-2
This compound (20 mg/kg)450 ± 8070.0-8
Paclitaxel (20 mg/kg)500 ± 9066.7-7

Potential Signaling Pathways for Investigation

While the specific pathways affected by this compound are unknown, taxanes are well-documented to impact microtubule dynamics, leading to mitotic arrest and apoptosis. Further investigation could explore downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Apoptosis Induction Apoptosis Induction Mitotic Arrest->Apoptosis Induction Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Arrest->Cell Cycle Arrest (G2/M)

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The provided protocols and frameworks offer a starting point for the in vivo evaluation of this compound or other novel taxane-like compounds. It is imperative that researchers adapt these general guidelines based on the specific chemical properties of the compound and any available in vitro data. Careful and systematic in vivo experimentation is the cornerstone of translating a promising chemical entity into a potential therapeutic agent.

References

Analytical Standards for Taxachitriene B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxachitriene B is a rearranged 2(3→20)abeotaxane, a class of diterpenoids isolated from the leaves and stems of Taxus yunnanensis.[1] As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug discovery. Accurate and reliable analytical methods are crucial for the quantification, identification, and quality control of this compound in various matrices, including plant extracts and biological samples.

These application notes provide a comprehensive overview of the analytical standards, methodologies, and protocols for the analysis of this compound.

This compound Analytical Standard

An analytical standard is a highly purified and well-characterized compound used as a reference in analytical chemistry. For quantitative analysis, a certified reference material (CRM) or a well-characterized primary standard is essential.

Properties of this compound
PropertyValueSource
CAS Number 167906-75-4N/A
Molecular Formula C₃₃H₄₀O₁₁ (example)Hypothetical
Molecular Weight 616.66 g/mol (example)Hypothetical
Appearance White to off-white solidN/A
Purity (by HPLC) ≥98%N/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.N/A
Storage Store at -20°C, protected from light and moisture.N/A

Note: The molecular formula and weight are hypothetical examples as the exact data was not found in the search results. A Certificate of Analysis from the supplier should be consulted for precise information.

Certificate of Analysis (Representative Example)

A Certificate of Analysis (CoA) for a this compound analytical standard should include the following information.

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConformsNMR
Purity (HPLC) ≥ 98.0%99.2%HPLC-UV
Loss on Drying ≤ 1.0%0.3%Gravimetric
Residual Solvents As per USP <467>ConformsGC-HS
Assay (as is) Report Value98.7%HPLC

Analytical Methodologies

The structural elucidation of this compound was performed using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, COSY, DEPT, NOE, and mass spectrometry, with final confirmation by X-ray crystallography.[1] For routine analysis and quantification, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection is the method of choice.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is recommended for the quantification of this compound. Due to the lack of a published, validated method specifically for this compound, the following protocol is a general method suitable for taxane analysis and can be used as a starting point for method development and validation.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      Time (min) % A % B
      0 60 40
      20 20 80
      25 20 80
      26 60 40

      | 30 | 60 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 227 nm (based on the chromophore of related taxanes)

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a stock solution of this compound analytical standard (1 mg/mL) in methanol or acetonitrile.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1 - 100 µg/mL).

  • Sample Preparation (from Taxus plant material):

    • Air-dry and powder the plant material (leaves or stems).

    • Extract the powdered material with methanol or ethanol at room temperature with agitation for 24 hours.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Redissolve the crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS or LC-MS/MS is recommended.

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Liquid Chromatography:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion ([M+H]⁺): To be determined by infusion of the standard.

      • Product Ions: To be determined by collision-induced dissociation (CID) of the precursor ion.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

    • Collision Energy: Optimize for the specific MRM transitions.

Logical Relationship for LC-MS/MS Method Development

LCMSMS_Development cluster_standard Standard Infusion cluster_lc LC Method Optimization cluster_ms MS Parameter Optimization Determine_Precursor Determine Precursor Ion ([M+H]⁺) Determine_Product Determine Product Ions Determine_Precursor->Determine_Product Optimize_Collision_Energy Optimize Collision Energy Determine_Product->Optimize_Collision_Energy Select_Column Select Column Optimize_Mobile_Phase Optimize Mobile Phase Select_Column->Optimize_Mobile_Phase Optimize_Gradient Optimize Gradient Optimize_Mobile_Phase->Optimize_Gradient Optimize_Source Optimize Source Parameters Optimize_Gradient->Optimize_Source Optimize_Source->Optimize_Collision_Energy

Caption: Logical workflow for developing an LC-MS/MS method for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of novel compounds and for the confirmation of the identity of analytical standards. The structure of this compound was originally determined using a suite of NMR experiments.[1]

Key NMR Experiments for Structural Confirmation:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space.

Data Presentation (Hypothetical ¹H NMR Data)

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
H-13.85d7.2
H-25.60d7.2
H-54.95m
............

Note: Specific, publicly available tabulated NMR data for this compound is limited. The table above is for illustrative purposes.

Signaling Pathway for NMR Structural Elucidation

NMR_Elucidation cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structure Determination H1_NMR ¹H NMR COSY COSY H1_NMR->COSY C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC HMBC HMBC C13_NMR->HMBC DEPT DEPT DEPT->C13_NMR Connectivity 2D Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity NOESY NOESY Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Final_Structure Final Structure Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Signaling pathway for the structural elucidation of this compound using NMR.

Conclusion

The analytical methods and protocols outlined in these application notes provide a framework for the accurate and reliable analysis of this compound. While a specific, validated HPLC method for this compound is not publicly available, the provided general method for taxanes serves as a robust starting point for method development. For definitive identification and structural confirmation, a combination of 1D and 2D NMR techniques is indispensable. The use of high-purity analytical standards is paramount for achieving accurate quantitative results. Researchers are encouraged to consult the Certificate of Analysis for their specific reference standard and to perform in-house validation of the analytical methods for their intended application.

References

Application Notes and Protocols for Taxachitriene B Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxachitriene B is a member of the taxane diterpene family, a class of compounds that has garnered significant interest in the field of drug development due to the potent anticancer activity of prominent members like Paclitaxel. As with any compound intended for research or therapeutic use, understanding its solubility and stability characteristics is paramount for ensuring accurate and reproducible experimental results. These application notes provide a detailed guide to the preparation of this compound solutions and the assessment of their stability, based on the general properties of taxane diterpenes.

Data Presentation: Solubility and Stability Profile

The following tables summarize the expected solubility and stability of this compound based on general knowledge of taxane diterpenes.

Table 1: Qualitative Solubility of this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleCommon solvent for creating stock solutions.
AcetoneSoluble[1]Suitable for initial dissolution.
ChloroformSoluble[1]Can be used for extraction and solubilization.
DichloromethaneSoluble[1]Another chlorinated solvent option.
Ethyl AcetateSoluble[1]A less polar organic solvent option.
MethanolSolubleOften used in analytical chromatography.
WaterInsolubleTaxanes are generally poorly soluble in aqueous solutions.
Petroleum EtherInsolubleNot a suitable solvent.
n-HexaneInsolubleNot a suitable solvent.

Table 2: General Stability Profile of Taxane Diterpenes

ConditionStabilityGeneral Observations for Taxanes
pH
Acidic (pH < 4)UnstableProne to degradation and structural rearrangements.
Neutral (pH 6-8)Moderately StableGenerally the most stable pH range for short-term storage.
Alkaline (pH > 9)UnstableSusceptible to hydrolysis and degradation.
Temperature
-80°C to -20°CStableRecommended for long-term storage of stock solutions.
2-8°CModerately StableSuitable for short-term storage (days to weeks).
Room Temperature (20-25°C)Limited StabilityDegradation can occur over hours to days.
Elevated Temperature (>30°C)UnstableAccelerated degradation is expected.
Light
Protected from LightStableAmber vials or light-blocking containers are recommended.
Exposed to UV/Visible LightPotentially UnstablePhotodegradation is possible for some taxanes.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight of this compound to be inserted here if known, otherwise assume a representative MW for calculation), weigh X mg of the compound.

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube or an amber glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Cap the tube/vial securely.

  • Solubilization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but should be done with caution due to the potential for thermal degradation.

  • Storage:

    • For immediate use, the solution can be kept at room temperature, protected from light.

    • For short-term storage (up to one week), store the stock solution at 2-8°C.

    • For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment of this compound Solution (Forced Degradation Study)

This protocol outlines a forced degradation study to evaluate the stability of a this compound solution under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • HPLC system with a UV/PDA detector

  • Validated stability-indicating HPLC method (see Protocol 3 for development guidance)

Procedure:

  • Sample Preparation: For each stress condition, prepare a sample by diluting the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound solution and 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the this compound solution in an incubator at an elevated temperature (e.g., 70°C).

    • At specified time points (e.g., 24, 48, 72 hours), withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Photostability:

    • Expose an aliquot of the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • After the exposure period, dilute both the exposed and control samples with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the intact drug from its degradation products.

General HPLC Parameters for Taxane Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or a buffer) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection, typically in the range of 220-230 nm.

  • Column Temperature: 25-30°C.

Method Development and Validation:

  • Method Development: Develop a gradient elution method that can separate the main peak of this compound from all the degradation product peaks generated during the forced degradation study.

  • Validation: Validate the method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Mandatory Visualizations

Solution_Preparation_Workflow cluster_prep Preparation cluster_solubilize Solubilization cluster_storage Storage start Start weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex check Visually Inspect for Complete Dissolution vortex->check check->vortex No short_term Short-term Storage (2-8°C) check->short_term Yes long_term Aliquot and Long-term Storage (-20°C or -80°C) short_term->long_term end End short_term->end long_term->end

Caption: Workflow for this compound Stock Solution Preparation.

Stability_Study_Workflow cluster_stress Forced Degradation cluster_analysis Analysis start Prepare this compound Solution acid Acid Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (% Degradation) hplc->data end Stability Profile Established data->end

Caption: Experimental Workflow for Stability Assessment.

Degradation_Pathway cluster_degradation Potential Degradation Pathways for Taxanes TB This compound (Intact Molecule) hydrolysis Hydrolysis (Acidic/Alkaline) TB->hydrolysis oxidation Oxidation TB->oxidation rearrangement Structural Rearrangement (e.g., Epimerization) TB->rearrangement DP1 Degradation Product 1 (e.g., Hydrolyzed Ester) hydrolysis->DP1 DP2 Degradation Product 2 (e.g., Oxidized Moiety) oxidation->DP2 DP3 Degradation Product 3 (e.g., Isomer) rearrangement->DP3

Caption: Putative Degradation Pathways for Taxane Diterpenes.

References

Application Notes and Protocols for High-Throughput Screening of Novel Taxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel taxane derivatives, such as the hypothetical Taxachitriene B series. The information is designed to guide researchers in identifying and characterizing new microtubule-stabilizing agents with potential as anticancer therapeutics.

Introduction

Taxanes are a critical class of anticancer drugs that function by stabilizing microtubules, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][2][3] The discovery of novel taxane derivatives with improved efficacy, better solubility, and the ability to overcome drug resistance is a key objective in oncology drug development.[4][5] High-throughput screening provides an efficient platform for evaluating large libraries of such compounds.[6][7]

This document outlines the essential experimental workflows, from initial biochemical assays to secondary cell-based validation, and provides detailed protocols for their implementation. While specific data for "this compound" is not publicly available, the methodologies described herein are standard for the evaluation of new taxane-like compounds.

Data Presentation: Efficacy of Novel Taxane Derivatives

The following table summarizes representative quantitative data for hypothetical novel taxane derivatives, illustrating the types of data generated during an HTS campaign. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDTubulin Polymerization (EC50, µM)Cell Viability (MCF-7) (IC50, nM)Mitotic Arrest (G2/M Phase) (%)
This compound-10.51085
This compound-20.82578
This compound-31.25065
Paclitaxel (Control)1.01580

Signaling Pathways

Taxane-Induced Mitotic Arrest and Apoptosis

Taxanes function by binding to the β-tubulin subunit of microtubules, which stabilizes the polymer and prevents the dynamic instability required for proper mitotic spindle formation.[3] This disruption activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][8] If the cell is unable to satisfy the checkpoint, it will ultimately undergo apoptosis.[2][8] This process often involves the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade.[8][9][10]

Taxane_Signaling_Pathway cluster_0 Cellular Entry & Target Engagement cluster_1 Mitotic Arrest cluster_2 Apoptotic Signaling Taxachitriene_B This compound Derivative Tubulin β-Tubulin Taxachitriene_B->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Promotes Mitotic_Spindle Defective Mitotic Spindle Microtubule_Stabilization->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Bcl2_p Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_p Caspase_Activation Caspase Cascade Activation Bcl2_p->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Taxane derivatives induce apoptosis via microtubule stabilization and mitotic arrest.

Experimental Workflows

The high-throughput screening of novel taxane derivatives typically follows a multi-step process, beginning with a primary biochemical screen to identify compounds that directly interact with tubulin, followed by secondary cell-based assays to confirm cytotoxic and anti-proliferative effects.

HTS_Workflow Library This compound Derivative Library Primary_Screen Primary HTS: In Vitro Tubulin Polymerization Assay Library->Primary_Screen Hit_Identification Hit Identification (Compounds promoting polymerization) Primary_Screen->Hit_Identification Secondary_Screen_1 Secondary Screen 1: Cell Viability Assay (e.g., MTT) Hit_Identification->Secondary_Screen_1 Confirmed Hits Secondary_Screen_2 Secondary Screen 2: Mitotic Arrest Assay (Flow Cytometry) Hit_Identification->Secondary_Screen_2 Confirmed Hits Lead_Compounds Lead Compound Identification Secondary_Screen_1->Lead_Compounds Secondary_Screen_2->Lead_Compounds

Caption: High-throughput screening workflow for novel taxane derivatives.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Primary HTS)

This biochemical assay is designed to identify compounds that directly promote the polymerization of tubulin into microtubules.[11][12]

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound derivative library (dissolved in DMSO)

  • Paclitaxel (positive control)

  • DMSO (negative control)

  • 384-well, clear-bottom plates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in ice-cold General Tubulin Buffer containing 1 mM GTP.

  • Dispense 1 µL of each this compound derivative from the library into the wells of a 384-well plate. Include wells with paclitaxel (final concentration 10 µM) as a positive control and DMSO as a negative control.

  • Add 49 µL of the tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: An increase in absorbance indicates tubulin polymerization. Calculate the rate of polymerization and the maximum polymer mass for each compound. Hits are identified as compounds that significantly increase tubulin polymerization compared to the DMSO control.

Cell Viability Assay (MTT Assay - Secondary Screen)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of the hit compounds.[6][13][14]

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Hit compounds from the primary screen (dissolved in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well, flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the hit compounds and paclitaxel in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound by plotting cell viability against the log of the compound concentration.

Mitotic Arrest Assay (Secondary Screen)

This assay quantifies the percentage of cells in the G2/M phase of the cell cycle, confirming the mechanism of action of the taxane derivatives.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Culture medium and supplements

  • Hit compounds from the primary screen

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the hit compounds, paclitaxel, or DMSO for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population indicates mitotic arrest.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Total Synthesis of Taxachitriene B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the complex total synthesis of Taxachitriene B, this technical support center provides targeted troubleshooting guidance and frequently asked questions. Our aim is to address common experimental challenges to improve reaction yields and streamline your synthetic workflow.

Troubleshooting Guides

This section addresses specific issues that may arise during the total synthesis of this compound, offering potential causes and actionable solutions.

Question: Why is the yield of the Diels-Alder reaction for the formation of the AB ring system consistently low?

Answer: Low yields in the Diels-Alder reaction to form the taxane AB ring system can stem from several factors. One common issue is the thermal instability of the diene or dienophile, leading to decomposition under prolonged heating. Another potential problem is the unfavorable equilibrium of the reaction, where the retro-Diels-Alder reaction is significant at the temperatures required for the forward reaction.

Troubleshooting Strategies:

  • Lewis Acid Catalysis: Employing a Lewis acid catalyst can significantly accelerate the reaction, often allowing for lower reaction temperatures and shorter reaction times, thereby minimizing thermal decomposition of starting materials.

  • High-Pressure Conditions: Applying high pressure can shift the equilibrium towards the product, as the transition state of the Diels-Alder reaction typically occupies a smaller volume than the starting materials.

  • Solvent Optimization: The choice of solvent can influence reaction rates and equilibria. A systematic screen of solvents with varying polarities is recommended.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields by providing rapid and uniform heating.

Question: I am observing the formation of multiple diastereomers during the construction of the eight-membered B ring. How can I improve the stereoselectivity?

Answer: The formation of the central eight-membered B ring is a critical and often challenging step in taxane synthesis. Poor stereocontrol can lead to a mixture of diastereomers, complicating purification and reducing the overall yield of the desired product. The stereochemical outcome is highly dependent on the chosen cyclization strategy and the directing effects of existing stereocenters.

Troubleshooting Strategies:

  • Substrate Control: Ensure the stereocenters in the acyclic precursor are correctly established, as they will influence the facial selectivity of the ring-closing reaction. The use of chiral auxiliaries or enantioselective catalysts in earlier steps is crucial.

  • Reagent-Controlled Cyclization: For strategies like intramolecular aldol or Heck reactions, the choice of base, catalyst, and ligands can have a profound impact on the transition state geometry and, consequently, the diastereoselectivity. A thorough screening of reaction conditions is advised.

  • Conformational Locking: Introducing bulky protecting groups can lock the acyclic precursor into a specific conformation that favors the formation of the desired diastereomer upon cyclization.

Question: The late-stage oxidation of the taxadiene core to introduce the C5-hydroxyl and C10-acetate groups is resulting in a complex mixture of over-oxidized and rearranged products. What can I do to improve the selectivity?

Answer: Late-stage C-H oxidation of the complex taxane core is notoriously difficult due to the presence of multiple reactive sites. Achieving high chemo- and regioselectivity is paramount to avoid unwanted side reactions and improve the yield of this compound.

Troubleshooting Strategies:

  • Directed Oxidation: The use of directing groups can guide the oxidant to the desired position. For instance, a strategically placed hydroxyl group can direct oxidation to a nearby C-H bond.

  • Enzymatic Oxidation: Biocatalysis using cytochrome P450 enzymes or other oxidoreductases can offer exceptional selectivity that is often difficult to achieve with traditional chemical reagents.

  • Protecting Group Strategy: A well-designed protecting group strategy is essential to mask reactive sites that are not intended to be oxidized. This prevents over-oxidation and simplifies the product mixture.

  • Stepwise Functionalization: Attempting to introduce both the hydroxyl and acetate groups in a single pot may lead to complex outcomes. A stepwise approach, involving the selective introduction of the C5-hydroxyl group followed by protection and then functionalization of the C10 position, is often more reliable.

Frequently Asked Questions (FAQs)

What are the most common strategies for constructing the tricyclic core of taxanes like this compound?

The construction of the [6.8.6] tricyclic core of taxanes is a central challenge in their total synthesis. Several successful strategies have been developed, with the most prominent being:

  • Intramolecular Diels-Alder Reaction: This approach is often used to construct the AB ring system in a single step, establishing key stereocenters with high control.

  • Shapiro Reaction and Pinacol Coupling (Nicolaou): This convergent strategy involves the coupling of A and C ring precursors, followed by the closure of the eight-membered B ring.

  • McMurry Coupling (Nicolaou): An alternative B-ring closure strategy that has been successfully employed.

  • Ring-Closing Metathesis (RCM): This powerful reaction has been explored for the formation of the eight-membered B ring.

  • Fragment Coupling Followed by Intramolecular Aldol Cyclization (Baran): A convergent approach where A and C ring fragments are first coupled, and the B ring is then closed via an aldol reaction.[1][2][3]

What are typical overall yields for the total synthesis of taxadiene, the precursor to this compound?

The overall yields for the total synthesis of taxadiene have varied significantly depending on the synthetic route. Early syntheses were often long and low-yielding. However, more recent approaches have focused on improving efficiency. For example, the Baran group has reported a scalable, enantioselective synthesis of taxadienone, a close derivative of taxadiene, in 18% overall yield over 7 linear steps.[1] This highlights a significant improvement in the efficiency of accessing the taxane core.

Are there any biosynthetic or semi-synthetic approaches that could be leveraged to improve the yield of this compound?

Yes, significant research has been conducted on biosynthetic and semi-synthetic approaches to produce taxanes. Metabolic engineering of microorganisms like E. coli and yeast to produce taxadiene has shown great promise.[4][5][6] While these methods are primarily aimed at producing precursors for Taxol, the engineered strains could potentially be adapted to produce this compound or its direct precursors. A semi-synthetic approach, starting from a more abundant, naturally occurring taxane and chemically modifying it to this compound, could also be a viable strategy to improve overall yield compared to a full total synthesis.

Experimental Protocols

Key Experiment: Gram-Scale Synthesis of Taxadienone (Baran, 2011)

This protocol outlines a key transformation in a scalable synthesis of taxadienone, a precursor to the taxane core.

Reaction: Asymmetric conjugate addition to form an all-carbon quaternary center.

Materials:

  • Cyclohexenone derivative

  • Organocuprate reagent

  • Chiral phosphoramidite ligand

  • Anhydrous solvent (e.g., diethyl ether)

  • Quenching solution

Procedure:

  • To a solution of the chiral phosphoramidite ligand and copper(I) thiophene-2-carboxylate (CuTC) in anhydrous diethyl ether at -78 °C, add the organolithium reagent dropwise.

  • Stir the resulting solution for 30 minutes to form the chiral organocuprate reagent.

  • Add a solution of the cyclohexenone derivative in anhydrous diethyl ether to the reaction mixture at -78 °C.

  • Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product with a newly formed all-carbon quaternary stereocenter.

Parameter Condition Reported Yield
Reaction Asymmetric 1,4-addition89%[7]
Enantiomeric Excess 93% ee[7]

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow start Low Yield in Key Step q1 Identify Problematic Reaction (e.g., Diels-Alder, B-Ring Closure) start->q1 q2 Analyze Potential Causes (e.g., Stability, Equilibrium, Selectivity) q1->q2 q3 Implement Targeted Solutions (e.g., Catalyst, Pressure, Reagent Screen) q2->q3 end Improved Yield q3->end

Caption: A logical workflow for troubleshooting low-yield steps in total synthesis.

experimental_workflow cluster_synthesis Taxadiene Core Synthesis A_ring A-Ring Precursor Diels_Alder Diels-Alder Cycloaddition A_ring->Diels_Alder C_ring C-Ring Precursor C_ring->Diels_Alder AB_ring AB-Ring System Diels_Alder->AB_ring B_ring_closure B-Ring Formation (e.g., Aldol Cyclization) AB_ring->B_ring_closure Taxadiene_core Taxadiene Core B_ring_closure->Taxadiene_core

Caption: A simplified experimental workflow for the construction of the taxadiene core.

References

Technical Support Center: Overcoming Low Solubility of Taxachitriene B in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Taxachitriene B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a taxane diterpenoid, a class of compounds known for their potential therapeutic applications. However, like many other taxanes such as paclitaxel and docetaxel, this compound is expected to have very low solubility in aqueous buffers. This poor solubility can significantly hinder its preclinical evaluation, formulation development, and ultimately its therapeutic efficacy, as sufficient dissolution is required for absorption and biological activity.

Q2: What are the primary reasons for the low aqueous solubility of this compound?

The low aqueous solubility of taxanes like this compound is primarily due to their complex, multi-ringed, and largely non-polar molecular structure. The presence of numerous hydrophobic groups and a high molecular weight contribute to a crystalline structure that is thermodynamically stable and resistant to dissolution in water-based media.

Q3: What are the most promising strategies for enhancing the solubility of this compound?

Based on extensive research on related taxane compounds, the most effective strategies for improving the aqueous solubility of this compound include:

  • Co-solvency: Blending the aqueous buffer with a water-miscible organic solvent.

  • Inclusion Complexation: Using cyclodextrins to encapsulate the hydrophobic this compound molecule.

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a solid state.

  • pH Adjustment: Modifying the pH of the buffer if this compound has ionizable functional groups. The predicted pKa of ~13.57 suggests it is a very weak acid, so pH adjustment may be less effective in the physiological range.[1]

  • Use of Surfactants: Incorporating surfactants to form micelles that can solubilize the compound.

Q4: Which organic co-solvents are recommended for this compound?

Commonly used and generally biocompatible co-solvents for poorly soluble drugs include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) - often used for in vitro stock solutions but can have cellular effects.

Q5: How much can I expect to increase the solubility of this compound?

While specific data for this compound is not available, studies on other taxanes provide a strong indication of the potential for solubility enhancement. For instance, the aqueous solubility of paclitaxel and docetaxel has been increased by several orders of magnitude (from hundreds to thousands of times) using techniques like inclusion complexation and solid dispersions.[2][3][4]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution of a stock solution into an aqueous buffer.

This is a common issue when a highly concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium where the drug has low solubility.

Troubleshooting Workflow:

start Precipitation upon dilution step1 Decrease final concentration start->step1 Is the final concentration too high? step2 Introduce a co-solvent to the aqueous buffer step1->step2 Precipitation persists end This compound remains in solution step1->end Problem solved step3 Use a cyclodextrin in the aqueous buffer step2->step3 Co-solvent is not effective or desirable step2->end Problem solved step4 Prepare a solid dispersion step3->step4 Cyclodextrin is not effective or suitable step3->end Problem solved step4->end Problem solved

Caption: Troubleshooting workflow for this compound precipitation.

Possible Solutions & Methodologies:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in the aqueous buffer to below its solubility limit.

  • Utilize a Co-solvent System: Prepare the aqueous buffer with a percentage of a water-miscible organic solvent. Start with a low percentage (e.g., 5-10% v/v) of ethanol, PEG 400, or propylene glycol and gradually increase it.

  • Incorporate Cyclodextrins: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous buffer before adding the this compound stock solution. The cyclodextrin can encapsulate the drug molecule, increasing its apparent solubility.

  • Formulate a Solid Dispersion: For more robust solubility enhancement, consider preparing a solid dispersion of this compound with a hydrophilic carrier. This amorphous form of the drug will have a higher dissolution rate.

Issue 2: Inconsistent results in biological assays due to poor solubility.

Inconsistent biological activity can often be traced back to variable amounts of dissolved this compound in the assay medium.

Logical Relationship Diagram:

solubility Low Aqueous Solubility precipitation Precipitation in Assay Medium solubility->precipitation concentration Inaccurate Drug Concentration precipitation->concentration results Inconsistent Biological Results concentration->results

Caption: Impact of low solubility on experimental outcomes.

Recommendations:

  • Confirm Solubility Limit: Experimentally determine the solubility of this compound in your specific assay buffer using the Shake-Flask method (see Experimental Protocols).

  • Choose an Appropriate Solubilization Method: Based on the required concentration for your assay, select a suitable solubilization technique from the table below.

  • Validate the Solubilized Formulation: Ensure that the chosen excipients (co-solvents, cyclodextrins, etc.) do not interfere with the biological assay at the concentrations used.

Quantitative Data on Solubility Enhancement of Taxanes

The following table summarizes the reported solubility enhancements for paclitaxel and docetaxel, which can serve as a guide for what may be achievable for this compound.

CompoundEnhancement TechniqueCarrier/ExcipientFold Increase in Aqueous SolubilityReference
PaclitaxelInclusion ComplexationHydroxypropyl-β-cyclodextrinUp to 500x[5]
PaclitaxelSolid DispersionSoluplus®~93x[6]
PaclitaxelCo-solvency with MicellesVitamin E-TPGS~38x[2]
DocetaxelInclusion ComplexationAlkylenediamine-modified β-cyclodextrins216x - 253x[4]
DocetaxelMicroemulsionCapryol 90, Cremophor EL, Transcutol4056x - 6085x[2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is considered the gold standard for determining the equilibrium solubility of a compound.[4]

Experimental Workflow:

start Add excess this compound to buffer step1 Equilibrate on a shaker (24-48h at constant temperature) start->step1 step2 Allow to stand to let solids settle step1->step2 step3 Filter the supernatant (e.g., 0.22 µm syringe filter) step2->step3 step4 Quantify the concentration of dissolved drug (e.g., HPLC-UV) step3->step4 end Determine equilibrium solubility step4->end

Caption: Shake-Flask method for solubility determination.

Methodology:

  • Add an excess amount of this compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

  • Place the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: Solubility Enhancement using Co-solvency

This protocol details how to evaluate the effect of different co-solvents on the solubility of this compound.

Methodology:

  • Prepare a series of co-solvent-buffer mixtures with varying volume percentages of the co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v of PEG 400 in phosphate buffer).[7]

  • For each co-solvent mixture, perform the Shake-Flask method as described in Protocol 1 to determine the solubility of this compound.

  • Plot the solubility of this compound as a function of the co-solvent percentage to identify the optimal concentration for solubilization.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing an inclusion complex to enhance solubility.

Methodology:

  • Preparation of the Complex (Co-solvent Lyophilization Method): [5]

    • Dissolve a molar excess (e.g., 1:2 or 1:5 ratio of drug to cyclodextrin) of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.

    • In a separate vial, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., acetonitrile and tert-butyl alcohol).

    • Slowly add the this compound solution drop-wise to the stirring HP-β-CD solution.

    • Continue stirring the mixture for 24-48 hours at room temperature.

    • Freeze the resulting solution and lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.

  • Evaluation of Solubility Enhancement:

    • Determine the solubility of the prepared inclusion complex powder in the desired aqueous buffer using the Shake-Flask method (Protocol 1).

Protocol 4: Preparation of a this compound Solid Dispersion

This protocol outlines the solvent evaporation method for creating a solid dispersion.

Methodology:

  • Preparation of the Solid Dispersion: [8][9]

    • Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

    • Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol or ethanol). A typical drug-to-carrier ratio to start with is 1:5 or 1:10 by weight.

    • Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the wall of the flask.

    • Further dry the film under vacuum to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • Evaluation of Solubility and Dissolution Rate:

    • Assess the apparent solubility of the solid dispersion powder in the aqueous buffer using the Shake-Flask method (Protocol 1).

    • Additionally, perform a dissolution test to compare the rate of dissolution of the solid dispersion with that of the pure this compound.

References

Taxachitriene B degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention of Taxachitriene B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a complex diterpenoid belonging to the taxane family of natural products. Taxanes are renowned for their potent anticancer properties, with prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being widely used in chemotherapy.[1][2] While research on this compound is less extensive than for its more famous relatives, its structural similarity suggests potential as an anticancer agent by targeting microtubule stability, a critical process in cell division.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound?

Based on extensive studies of other taxanes, the primary factors leading to the degradation of this compound in experimental settings are expected to be:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester functional groups and promote other rearrangements. Taxanes generally exhibit maximum stability in a slightly acidic pH range, typically around pH 4-5.[3][4]

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions.[5] For long-term storage, refrigeration or freezing is often recommended.

  • Oxidation: The presence of oxidizing agents can lead to the formation of various oxidation products.[6]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[7]

Q3: What are the likely degradation pathways for this compound?

Given its chemical structure, which includes multiple ester groups and chiral centers, this compound is susceptible to degradation pathways common to other taxanes:

  • Hydrolysis of Ester Groups: The ester linkages are prone to cleavage under both acidic and basic conditions, leading to the formation of various deacetylated and other hydrolyzed derivatives.[3]

  • Epimerization: The stereocenter at position C7 is known to be susceptible to epimerization in other taxanes, leading to the formation of the 7-epi-isomer. This can significantly impact the biological activity of the compound.

  • Oxidation: The molecule may undergo oxidation at various positions, particularly in the presence of oxidizing agents or upon exposure to air over extended periods.

Q4: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain the pH of your solutions within the optimal stability range for taxanes (around pH 4-5) using appropriate buffer systems.[3]

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C for short-term and -20 °C or lower for long-term storage).[5] Avoid repeated freeze-thaw cycles.

  • Use of Antioxidants: If oxidation is a concern, consider adding antioxidants to your formulations, though compatibility and potential interference with your assay should be evaluated.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[7]

  • Inert Atmosphere: For highly sensitive experiments or long-term storage of the solid compound, consider handling and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent Choice: Use high-purity solvents and prepare solutions fresh whenever possible. Some organic solvents can contain impurities that may promote degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound activity or concentration over time. Degradation due to improper storage conditions.1. Verify Storage Conditions: Ensure that the compound (solid and in solution) is stored at the recommended temperature and protected from light. 2. Check pH of Solutions: If working with aqueous solutions, measure and adjust the pH to the optimal range of 4-5. 3. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid compound for critical experiments.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.1. Characterize Unknown Peaks: Use techniques like LC-MS to identify the mass of the unknown peaks and compare them to known taxane degradation products (e.g., hydrolyzed or epimerized forms). 2. Perform Forced Degradation Study: Intentionally degrade a sample of this compound under acidic, basic, oxidative, and thermal stress to generate potential degradation products as standards for comparison. 3. Optimize HPLC Method: Ensure your HPLC method is a "stability-indicating method" capable of resolving the parent compound from all potential degradation products.[8][9]
Precipitation of the compound from solution. Poor solubility or crystallization.1. Check Solvent and Concentration: Taxanes often have limited aqueous solubility. Ensure the concentration used is below its solubility limit in the chosen solvent system. The use of co-solvents like ethanol or DMSO may be necessary. 2. Control Temperature: Temperature fluctuations can affect solubility and promote crystallization. Store solutions at a constant, appropriate temperature.[5] 3. Consider Formulation: For in vivo studies, formulation with solubilizing agents like Cremophor EL or polysorbate 80 may be required, similar to other taxanes.
Inconsistent experimental results. Variable degradation between experimental runs.1. Standardize Protocols: Ensure all experimental parameters (pH, temperature, light exposure, solution age) are consistent across all experiments. 2. Use Internal Standards: Incorporate an internal standard in your analytical method to account for variations in sample preparation and injection volume. 3. Monitor Purity of Starting Material: Periodically check the purity of your this compound stock to ensure it has not degraded over time.

Quantitative Data on Taxane Stability

Table 1: Effect of pH on Paclitaxel Degradation

pHTemperature (°C)Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
2.0370.04515.4
4.0370.01257.8
7.0370.2313.0
9.0372.3030.3

Data extrapolated from studies on Paclitaxel and presented for illustrative purposes.

Table 2: Effect of Temperature on Paclitaxel Degradation at pH 7.0

Temperature (°C)Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
40.02133.0
250.0927.5
370.2313.0
500.6931.0

Data extrapolated from studies on Paclitaxel and presented for illustrative purposes.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature, taking aliquots at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize each aliquot with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours). Analyze aliquots directly by HPLC.

  • Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for several days. Also, prepare a solution of this compound and incubate it at 60°C. Analyze samples at various time points.

  • Photodegradation: Expose a solution of this compound to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze both samples at various time points.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A typical mobile phase could be a mixture of water (A) and acetonitrile (B).

    • Example Gradient: Start with a higher proportion of water and gradually increase the proportion of acetonitrile over the run.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the λmax of this compound (if known) or scan with a PDA detector to determine the optimal wavelength. For many taxanes, this is around 227-230 nm.

  • Injection Volume: 10-20 µL

Method Validation:

The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.

Visualizations

degradation_pathway This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Acid/Base Epimerization Products Epimerization Products This compound->Epimerization Products Base Oxidation Products Oxidation Products This compound->Oxidation Products Oxidizing Agents

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base Base Base->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Heat Heat Heat->HPLC Analysis Light Light Light->HPLC Analysis This compound Sample This compound Sample This compound Sample->Acid This compound Sample->Base This compound Sample->Oxidation This compound Sample->Heat This compound Sample->Light Data Analysis Data Analysis HPLC Analysis->Data Analysis Identify Degradants & Pathways Identify Degradants & Pathways Data Analysis->Identify Degradants & Pathways

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Reaction Conditions for Taxachitriene B Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Taxachitriene B. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during the derivatization of this compound for analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a complex, polyhydroxylated molecule. Its multiple polar hydroxyl (-OH) groups make it non-volatile and thermally labile. Direct injection into a GC-MS system would lead to poor chromatographic performance, including peak tailing, low sensitivity, and potential degradation in the hot injector. Derivatization is a chemical modification process that replaces the active hydrogens in the hydroxyl groups with less polar functional groups.[1] This increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[2]

Q2: What are the most common derivatization methods for a polyhydroxylated compound like this compound?

A2: The two most common and effective derivatization methods for compounds containing multiple hydroxyl groups are silylation and acylation .

  • Silylation: This method replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][4]

  • Acylation: This method introduces an acyl group (e.g., acetyl, trifluoroacetyl) to the hydroxyl groups, forming esters. Common acylating reagents include acetic anhydride, trifluoroacetic anhydride (TFAA), and pentafluoropropionic anhydride (PFPA).[5][6]

Q3: How do I choose between silylation and acylation for this compound?

A3: The choice depends on several factors:

  • Volatility of Derivatives: Silylated derivatives are generally more volatile than acylated derivatives.

  • Stability of Derivatives: Acylated derivatives are often more stable towards hydrolysis than TMS ethers.[2] However, TMS derivatives are generally stable enough for automated GC-MS runs if anhydrous conditions are maintained.[3]

  • Detector Sensitivity: The introduction of fluorine atoms in acylation (using reagents like TFAA or PFPA) can significantly enhance the sensitivity for electron capture detection (ECD) if available, and can provide characteristic mass spectral fragmentation patterns.

  • Reaction Byproducts: Silylation reactions with BSTFA or MSTFA produce neutral and volatile byproducts, which are generally less harmful to the GC column than the acidic byproducts of some acylation reactions.[5]

For general-purpose GC-MS analysis of this compound, silylation is a good starting point due to its robust nature and the high volatility of the resulting derivatives.

Q4: I am seeing multiple peaks for my derivatized this compound. What could be the cause?

A4: Multiple peaks for a single analyte after derivatization can be due to:

  • Incomplete Derivatization: If not all hydroxyl groups are derivatized, you may see a mixture of partially and fully derivatized molecules, each with a different retention time.

  • Tautomerization: Although less common for a stable structure like this compound, tautomers could potentially be derivatized separately.

  • Thermal Degradation: The derivatized analyte might be degrading in the GC inlet, leading to multiple degradation products.

  • Isomerization: The reaction conditions could be causing isomerization of the parent molecule.

To troubleshoot this, refer to the detailed troubleshooting guide below. Optimizing reaction time, temperature, and reagent concentration is key.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Problem 1: Low or No Product Peak

Question: I am observing a very small or no peak for my derivatized this compound. What are the possible causes and how can I troubleshoot this?

Answer: This issue often points to incomplete or failed derivatization. Here’s a systematic approach to troubleshoot:

Potential Cause Troubleshooting Steps
Presence of Moisture The derivatization reagents, especially silylating agents, are highly sensitive to moisture. Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store reagents under inert gas (e.g., nitrogen or argon) and with desiccants.[4]
Reagent Degradation Derivatization reagents have a limited shelf life, especially after opening. Use fresh reagents. If you suspect your reagent is old, test it with a simple standard compound containing a hydroxyl group.
Insufficient Reagent For a polyhydroxylated molecule like this compound, a significant molar excess of the derivatizing reagent is required. A general rule of thumb is at least a 2-fold molar excess of the reagent to each active hydrogen.[4] Try increasing the reagent concentration.
Suboptimal Reaction Conditions The reaction may require higher temperatures or longer reaction times to proceed to completion, especially for sterically hindered hydroxyl groups. Experiment with a range of temperatures (e.g., 60-80°C) and reaction times (e.g., 30-90 minutes).
Sample Matrix Effects Components in your sample matrix might be interfering with the derivatization reaction. Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization.
Problem 2: Peak Tailing

Question: My derivatized this compound peak is showing significant tailing. What is the cause and how can I improve the peak shape?

Answer: Peak tailing is usually a sign of active sites in the GC system interacting with polar groups on the analyte.

Potential Cause Troubleshooting Steps
Incomplete Derivatization If some hydroxyl groups remain underivatized, they will interact with active sites in the inlet liner and column, causing tailing. Re-optimize your derivatization protocol for complete reaction (see Problem 1).
Active Sites in the GC Inlet The glass inlet liner can have active silanol groups. Use a deactivated liner and replace it regularly.
Column Contamination/Degradation The front end of the GC column can become contaminated or lose its deactivation over time. Condition the column according to the manufacturer's instructions. If that doesn't help, trim the first 10-20 cm of the column. If the problem persists, the column may need to be replaced.
Co-eluting Interferences A broad, tailing peak from a co-eluting compound in your sample matrix can make your analyte peak appear to be tailing. Analyze a blank and a standard to confirm.
Problem 3: Appearance of Extraneous Peaks

Question: I am seeing unexpected peaks in my chromatogram after derivatization. How can I identify and minimize them?

Answer: Extraneous peaks can originate from the reagent, the solvent, or side reactions.

Potential Cause Troubleshooting Steps
Reagent Artifacts Inject a "reagent blank" (solvent + derivatizing reagent) to identify peaks originating from the reagent itself or its byproducts.
Solvent Impurities Inject a "solvent blank" to check for impurities in your solvent. Use high-purity, anhydrous solvents.
Sample Contamination Run a "method blank" (the entire sample preparation and derivatization procedure without the analyte) to identify any contaminants introduced during the workflow.
Side Reactions The derivatization conditions might be too harsh, causing side reactions with this compound or other matrix components. Try milder reaction conditions (lower temperature, shorter time).

Experimental Protocols

The following are suggested starting protocols for the derivatization of this compound. Note: These are general protocols and will likely require optimization for your specific sample matrix and analytical setup. Based on the structure of this compound, which contains multiple hydroxyl groups, both silylation and acylation are viable derivatization strategies.

Protocol 1: Silylation of this compound

This protocol is adapted from general procedures for the silylation of polyhydroxylated compounds for GC-MS analysis.

Reagents and Materials:

  • Dried this compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Ensure the this compound sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.

  • To the dried sample in a GC vial, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Acylation of this compound

This protocol is a general procedure for acylation using trifluoroacetic anhydride.

Reagents and Materials:

  • Dried this compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Acetonitrile

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Ensure the this compound sample is completely dry.

  • To the dried sample in a GC vial, add 100 µL of anhydrous acetonitrile.

  • Add 50 µL of TFAA.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Data Presentation

The following tables provide a hypothetical summary of how quantitative data for optimizing derivatization conditions could be presented.

Table 1: Optimization of Silylation Reaction Conditions for this compound

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Reagent BSTFA + 1% TMCSBSTFA + 1% TMCSMSTFAMSTFA
Temperature (°C) 60706070
Time (min) 30603060
Relative Peak Area 85%100%88%95%
Notes Incomplete derivatization observedComplete derivatizationMinor incomplete derivatizationNear-complete derivatization

Table 2: Optimization of Acylation Reaction Conditions for this compound

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Reagent TFAAPFPAAcetic AnhydrideTFAA
Temperature (°C) 50507060
Time (min) 30306030
Relative Peak Area 92%95%80%100%
Notes Good derivatizationGood derivatizationSlower reactionOptimal conditions found

Visualizations

Experimental Workflow for this compound Derivatization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: this compound Sample dry Dry Sample (Lyophilization or N2 Stream) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Derivatizing Reagent (e.g., BSTFA or TFAA) dissolve->add_reagent react Heat Reaction Mixture (e.g., 60-70°C) add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject end End: Data Acquisition inject->end

Figure 1. General experimental workflow for the derivatization of this compound.
Troubleshooting Logic for Low Derivatization Yield

troubleshooting_low_yield start Low/No Product Peak check_moisture Check for Moisture (Reagents, Glassware, Sample) start->check_moisture check_reagent Check Reagent Quality (Age, Storage) check_moisture->check_reagent [Moisture Absent] solution Problem Resolved check_moisture->solution [Moisture Found & Removed] check_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_reagent->check_conditions [Reagent OK] check_reagent->solution [Reagent Replaced] check_matrix Investigate Matrix Effects (Sample Cleanup) check_conditions->check_matrix [Optimization Fails] check_conditions->solution [Optimization Successful] check_matrix->solution [Cleanup Implemented]

Figure 2. A logical workflow for troubleshooting low derivatization yield.

References

Troubleshooting Taxachitriene B instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited publicly available data exists for the stability and specific signaling interactions of Taxachitriene B. The following troubleshooting guides and FAQs are based on the general chemical properties of taxanes and established principles of drug stability in cell culture. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with this compound in cell culture, focusing on problems arising from its potential instability.

1. Issue: Rapid Loss of Compound Activity

Potential Causes:

  • Chemical Degradation: this compound, like other taxanes, may be susceptible to degradation under certain conditions in aqueous cell culture media. Factors influencing degradation include pH, temperature, and light exposure.[1][2][3]

  • Enzymatic Degradation: Cellular enzymes released from dead cells or present in serum-containing media could metabolize the compound.[1]

  • Oxidation: The presence of reactive oxygen species in the media can lead to oxidative degradation.[1][2]

  • Incorrect Storage: Improper storage of stock solutions can lead to degradation before the compound is even introduced to the cell culture.

Solutions:

  • pH Monitoring: Check the pH of your cell culture medium. Most drugs are stable in a pH range of 4-8.[3] If your medium is outside this range, consider using a buffered solution or adjusting the pH.

  • Temperature Control: Incubate cells at the recommended 37°C. Avoid repeated freeze-thaw cycles of stock solutions. Prepare aliquots of the stock solution to minimize the number of times the main stock is handled.[1][2]

  • Light Protection: Protect the compound and media containing the compound from light by using amber vials and minimizing exposure to ambient light during handling.[1][2]

  • Fresh Preparation: Prepare fresh dilutions of this compound in media for each experiment from a recently prepared stock solution.

  • Serum-Free Media: If enzymatic degradation is suspected, consider using serum-free media or heat-inactivated serum.

  • Antioxidants: The addition of antioxidants to the cell culture medium could be tested, but potential off-target effects on the cells should be considered.

2. Issue: Inconsistent Experimental Results

Potential Causes:

  • Variable Compound Stability: The stability of this compound may vary between different batches of media or with slight variations in experimental conditions.[4]

  • Interaction with Media Components: Components in the cell culture media, such as certain amino acids or vitamins, could interact with and degrade this compound.[5]

  • Cell Line Specific Effects: The genetic instability of some cell lines can lead to variable responses to treatment.[6][7]

Solutions:

  • Standardized Protocols: Strictly adhere to standardized protocols for media preparation, compound dilution, and cell handling to minimize variability.

  • Media Consistency: Use the same lot of cell culture medium and supplements for a series of related experiments. If a new lot is introduced, a bridging experiment to compare results is recommended.

  • Control Experiments: Include positive and negative controls in every experiment to monitor for inconsistencies in cell response and compound activity.

  • Stability Assessment: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions. (See Experimental Protocols section).

3. Issue: Evidence of Compound Precipitation

Potential Causes:

  • Low Solubility: this compound may have low aqueous solubility, leading to precipitation when diluted in cell culture media.

  • Solvent Choice: The solvent used for the stock solution may not be fully compatible with the aqueous environment of the cell culture medium.

  • High Concentration: The final concentration of this compound in the media may exceed its solubility limit.

Solutions:

  • Solvent Selection: Use a biocompatible solvent such as DMSO for the stock solution. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Pre-warming Media: Gently pre-warm the cell culture media to 37°C before adding the this compound stock solution to aid in dissolution.

  • Incremental Dilution: Add the stock solution to the media dropwise while gently vortexing to ensure rapid and even dispersion.

  • Visual Inspection: Always visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, the experiment should be discarded and the preparation method revised.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1:

  • Stock Solutions: Store stock solutions in a non-reactive solvent like DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials.

  • Powder Form: Store the solid compound at the temperature recommended by the supplier (typically -20°C), protected from light and moisture.

Q2: What is the recommended solvent and final concentration of this compound to use in cell culture?

A2:

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for taxanes.

  • Final Concentration: The optimal final concentration will be cell line and assay-dependent. It is crucial to perform a dose-response curve to determine the effective concentration range. The final DMSO concentration in the culture medium should ideally be below 0.1% to minimize solvent toxicity.

Q3: How can I assess the stability of this compound in my specific cell culture medium?

A3: You can perform a time-course experiment. Prepare your complete cell culture medium containing this compound at the desired final concentration. Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2) in a cell-free plate. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium and analyze the concentration of intact this compound using a suitable analytical method like HPLC or LC-MS.

Q4: Are there any known interactions between this compound and common cell culture media components?

A4: While specific interaction data for this compound is not available, it is known that some media components can affect the stability of dissolved compounds. For example, components with thiol groups (like cysteine) or vitamins can be reactive.[5] If instability is suspected, a simplified, serum-free medium could be tested to see if stability improves.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time under standard incubation conditions.

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Analytical equipment (HPLC or LC-MS)

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the final desired experimental concentration (e.g., 10 µM).

  • Immediately after preparation (T=0), take a 100 µL aliquot, and store it at -80°C until analysis. This will serve as your baseline.

  • Place the remaining medium containing this compound in a sterile, covered container (e.g., a 15 mL conical tube with a loosened cap to allow gas exchange) in a 37°C, 5% CO2 incubator.

  • At subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove the container from the incubator, gently mix, and take a 100 µL aliquot. Store immediately at -80°C.

  • After collecting all time points, analyze the samples by HPLC or LC-MS to quantify the concentration of intact this compound.

  • Plot the percentage of remaining this compound relative to the T=0 sample against time.

Quantitative Data Summary

Time (hours)Medium TypeTemperature (°C)% Remaining this compound (Mean ± SD)
0DMEM + 10% FBS37100
2DMEM + 10% FBS37Enter Data
4DMEM + 10% FBS37Enter Data
8DMEM + 10% FBS37Enter Data
24DMEM + 10% FBS37Enter Data
48DMEM + 10% FBS37Enter Data
72DMEM + 10% FBS37Enter Data

Visualizations

Taxane_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Depolymerization Depolymerization (Dynamic Instability) Microtubule->Depolymerization GTP hydrolysis Stable_Microtubule Hyperstabilized Microtubule Microtubule->Stable_Microtubule Taxachitriene_B This compound Taxachitriene_B->Microtubule Binds to β-tubulin subunit Taxachitriene_B->Depolymerization Inhibits Polymerization Polymerization Polymerization->Microtubule Depolymerization->Tubulin_Dimers Mitotic_Arrest Mitotic Arrest Stable_Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: General mechanism of action for taxanes like this compound.

Troubleshooting_Workflow Check_Storage 1. Review Compound Storage & Handling Improper_Storage Aliquot new stock. Protect from light/heat. Check_Storage->Improper_Storage Incorrect Proper_Storage Storage is correct. Check_Storage->Proper_Storage Correct Check_Prep 2. Examine Experimental Preparation Proper_Storage->Check_Prep Precipitation Precipitation observed? Check_Prep->Precipitation Yes_Precip Revise dilution protocol. Lower final concentration. Precipitation->Yes_Precip Yes No_Precip No precipitation. Precipitation->No_Precip No Check_Stability 3. Assess Stability in Media No_Precip->Check_Stability Perform_Assay Perform stability assay (Protocol 1) Check_Stability->Perform_Assay Is_Stable Is compound stable? Perform_Assay->Is_Stable Not_Stable Compound is unstable. Use freshly prepared media. Consider media components. Is_Stable->Not_Stable No Stable Compound is stable. Investigate cellular factors (e.g., resistance, cell health). Is_Stable->Stable Yes

Caption: Troubleshooting workflow for this compound instability.

References

Purification challenges of Taxachitriene B from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Taxachitriene B from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a taxane diterpenoid, a class of natural products known for their complex chemical structures. Key chemical data for this compound is summarized in the table below.[1]

PropertyValue
CAS Number 167906-75-4
Molecular Formula C30H42O12
Molecular Weight 594.65 g/mol
Predicted Boiling Point 676.5 ± 55.0 °C
Predicted Density 1.25 ± 0.1 g/cm3
Predicted pKa 13.57 ± 0.70
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]

Q2: What are the initial steps for extracting this compound from Taxus species?

A2: A common initial step is solvent extraction from the plant material (e.g., needles, bark). A mixture of ethanol and water (typically between 50% and 80% ethanol) is often used to extract a crude mixture of taxanes.[3] Following extraction, the crude extract is often discolored due to the presence of chlorophyll and other plant pigments. These can be removed by treating the extract with activated charcoal.[3][4]

Q3: What are the major challenges in purifying this compound?

A3: The primary challenges in purifying this compound, like other minor taxanes, include:

  • Low abundance: this compound is typically present in much lower concentrations compared to major taxanes like paclitaxel.

  • Co-eluting impurities: Crude extracts contain a complex mixture of structurally similar taxanes and other secondary metabolites, which can be difficult to separate.

  • Degradation: Taxanes can be sensitive to factors such as pH and temperature, potentially leading to degradation or isomerization during long purification processes.

Q4: Which chromatographic techniques are most effective for this compound purification?

A4: A multi-step chromatographic approach is usually necessary. This may involve:

  • Normal-phase chromatography: Often used for initial fractionation of the crude extract using silica gel as the stationary phase.[3][4]

  • Reversed-phase high-performance liquid chromatography (RP-HPLC): Essential for high-resolution separation of individual taxanes. C18 columns are commonly employed.

  • Preparative HPLC: For isolating pure fractions of this compound in larger quantities.[5][6]

Q5: How can I confirm the identity and purity of my final this compound product?

A5: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single, sharp peak at the expected retention time.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of this compound in the crude extract. Inefficient initial extraction.Optimize the solvent system (e.g., ethanol/water ratio) and extraction time. Ensure thorough grinding of the plant material to increase surface area.
Degradation during extraction.Perform extraction at room temperature or below to minimize thermal degradation.
Poor separation of this compound from other taxanes during HPLC. Sub-optimal mobile phase composition.Adjust the gradient and/or the organic modifier (e.g., acetonitrile, methanol) in your mobile phase to improve resolution.
Inappropriate column chemistry.If using a C18 column, consider trying a different stationary phase (e.g., C8, phenyl-hexyl) that may offer different selectivity for taxanes.
Co-elution of structurally similar impurities.Employ orthogonal separation techniques. For example, follow up a normal-phase separation with a reversed-phase separation.
Degradation of this compound during purification. Exposure to harsh pH conditions.Maintain a neutral pH throughout the purification process, especially in aqueous mobile phases.
Prolonged exposure to high temperatures.Keep samples cool whenever possible and minimize the duration of any heating steps.
Broad or tailing peaks in HPLC chromatograms. Column overloading.Reduce the amount of sample injected onto the column.
Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Column degradation.Use a guard column and ensure proper column cleaning and regeneration protocols are followed.
Presence of colored impurities in the final product. Incomplete removal of pigments.Increase the amount of activated charcoal used in the initial decolorizing step or repeat the treatment.

Experimental Protocols

General Protocol for Extraction and Preliminary Purification of Taxanes
  • Extraction:

    • Air-dry and grind the Taxus plant material.

    • Macerate the ground material in an ethanol/water solution (e.g., 70% ethanol) at room temperature for 24-48 hours.

    • Filter the extract to remove solid plant material.

  • Decolorization:

    • Add activated charcoal to the crude extract (e.g., 10-15% w/v).

    • Stir for 1-2 hours at room temperature.

    • Filter to remove the charcoal.

  • Solvent Partitioning:

    • Concentrate the decolorized extract under reduced pressure to remove the ethanol.

    • Partition the remaining aqueous solution with a non-polar solvent like ethyl acetate or dichloromethane to extract the taxanes.

    • Collect the organic phase and evaporate to dryness to obtain the crude taxane mixture.

  • Antisolvent Recrystallization (Optional Preliminary Purification):

    • Dissolve the crude taxane mixture in a minimal amount of a good solvent (e.g., methanol).

    • Slowly add an anti-solvent (e.g., water or n-hexane) until precipitation is observed.[7]

    • Cool the mixture to enhance precipitation.

    • Collect the precipitate by filtration and dry under vacuum.[7]

Visualizations

Taxane_Purification_Workflow Start Crude Plant Material (Taxus sp.) Extraction Solvent Extraction (e.g., Ethanol/Water) Start->Extraction Decolorization Decolorization (Activated Charcoal) Extraction->Decolorization Concentration Solvent Removal Decolorization->Concentration Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Concentration->Partitioning Crude_Extract Crude Taxane Extract Partitioning->Crude_Extract Column_Chrom Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chrom Fractions Fraction Collection Column_Chrom->Fractions HPLC Preparative HPLC (e.g., C18 Column) Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: A generalized workflow for the purification of this compound from crude plant extracts.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity cluster_degradation Troubleshooting Degradation Problem Poor Purification Outcome Low_Yield Low Yield Problem->Low_Yield Low_Purity Low Purity Problem->Low_Purity Degradation Product Degradation Problem->Degradation Check_Extraction Optimize Extraction (Solvent, Time) Low_Yield->Check_Extraction Check_Loss Minimize Transfer Losses Low_Yield->Check_Loss Optimize_Chromo Optimize Chromatography (Mobile Phase, Column) Low_Purity->Optimize_Chromo Orthogonal_Methods Use Orthogonal Methods Low_Purity->Orthogonal_Methods Control_pH Control pH Degradation->Control_pH Control_Temp Control Temperature Degradation->Control_Temp

Caption: A logical relationship diagram for troubleshooting common issues in this compound purification.

References

Technical Support Center: Scaling Up Taxachitriene B Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up Taxachitriene B production for preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound production in engineered Saccharomyces cerevisiae?

A1: The biosynthesis of this compound in engineered S. cerevisiae begins with the central carbon metabolism, which provides the precursor acetyl-CoA. This is then channeled through the mevalonate (MVA) pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are then used to form geranylgeranyl pyrophosphate (GGPP). The introduction of two key enzymes from the Taxus plant, taxadiene synthase (TS) and taxadiene-5α-hydroxylase (T5αH), in combination with an endogenous acetyltransferase, facilitates the conversion of GGPP to this compound.

Q2: What are the key enzymes involved in the conversion of GGPP to this compound?

A2: The key enzymes are:

  • Taxadiene Synthase (TS): This enzyme catalyzes the cyclization of the linear GGPP molecule to form the core taxadiene scaffold.

  • Taxadiene 5α-hydroxylase (CYP725A4): A cytochrome P450 monooxygenase that hydroxylates taxadiene at the C5 position to produce taxadien-5α-ol.

  • Taxadien-5α-ol O-acetyltransferase (TAT): This enzyme is responsible for the acetylation of the hydroxyl group at the C5 position of taxadien-5α-ol, resulting in the formation of this compound (taxa-4(20),11(12)-dien-5α-yl acetate).

Q3: What are the major challenges in scaling up this compound production?

A3: Common challenges include:

  • Low enzyme activity and stability: The heterologous expression of plant enzymes, particularly the membrane-bound cytochrome P450 (CYP725A4), can be inefficient in yeast, leading to bottlenecks in the pathway.

  • Precursor and cofactor limitations: High-level production of this compound demands a significant flux of precursors (acetyl-CoA, IPP, DMAPP, GGPP) and cofactors (NADPH for P450s).

  • Toxicity of intermediates: Accumulation of certain metabolic intermediates can be toxic to the yeast cells, inhibiting growth and productivity.

  • Fermentation process optimization: Maintaining optimal conditions (pH, temperature, dissolved oxygen, nutrient feeding) in a large-scale bioreactor is critical and complex.[1][2]

  • Product recovery and purification: Efficiently extracting and purifying the hydrophobic this compound from the fermentation broth can be challenging.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Step
Insufficient precursor (GGPP) supply - Overexpress key enzymes in the mevalonate (MVA) pathway, such as tHMG1 (truncated HMG-CoA reductase) and GGPPS (GGPP synthase).[3][4] - Consider engineering the upstream central carbon metabolism to increase the acetyl-CoA pool.
Low activity of Taxadiene Synthase (TS) - Codon-optimize the TS gene for expression in S. cerevisiae. - Test different promoters and gene copy numbers to optimize TS expression levels.
Poor functionality of Taxadiene 5α-hydroxylase (CYP725A4) - Co-express a suitable cytochrome P450 reductase (CPR) to ensure efficient electron transfer. - Engineer the N-terminus of CYP725A4 or create fusion proteins to improve expression and localization to the endoplasmic reticulum. - Optimize the fermentation temperature, as lower temperatures (e.g., 20°C) have been shown to improve the activity of some heterologous enzymes.
Inefficient acetylation by TAT - Ensure sufficient acetyl-CoA is available. Overexpression of enzymes involved in acetyl-CoA synthesis, such as aldehyde dehydrogenase (ALD6) and acetyl-CoA synthetase (ACS), can be beneficial.
Toxicity of metabolic intermediates - Implement an in-situ product removal strategy, such as adding a dodecane overlay to the culture medium to sequester the hydrophobic product. - Fine-tune the expression levels of pathway enzymes to avoid the accumulation of a single toxic intermediate.
Stuck or Slow Fermentation
Potential Cause Troubleshooting Step
Nutrient limitation - Ensure the feeding strategy provides a balanced supply of carbon, nitrogen, and other essential nutrients. - Analyze the spent medium to identify any depleted nutrients.
Sub-optimal pH or temperature - Monitor and control the pH of the culture medium within the optimal range for S. cerevisiae (typically pH 5.0-6.0). - Maintain the optimal fermentation temperature. While 30°C is standard for yeast growth, a lower temperature might be necessary for optimal enzyme function.
Oxygen limitation - For the initial growth phase, ensure adequate aeration to support biomass accumulation. - During the production phase, oxygen levels may need to be controlled to balance cell maintenance with product formation, especially considering the oxygen-dependent P450 enzyme.
Accumulation of inhibitory byproducts (e.g., ethanol) - Implement a fed-batch strategy to maintain low glucose concentrations, which can reduce ethanol formation (Crabtree effect). - Consider using alternative carbon sources like galactose or ethanol, which can sometimes lead to higher product yields.[5]

Quantitative Data Summary

The following tables summarize reported yields for taxadiene and related taxanes in engineered S. cerevisiae. Data for this compound is often reported as part of "total taxanes" or can be inferred from the expression of the necessary enzymes.

Table 1: Taxadiene Production in Engineered S. cerevisiae

Strain Engineering StrategyFermentation ScaleTiter (mg/L)Reference
Overexpression of MVA pathway genes, GGPPS, and TSShake Flask8.7[3]
Multi-copy chromosomal integration of TASY with fusion solubility tagsShake Flask129[6]
Evolved oxidative stress-resistant strain with three copies of TASYChemostat~3x higher than parent[1]
GGPPS-TS fusion enzyme and fed-batch optimization3L Bioreactor184.2[7]

Table 2: Production of Oxygenated Taxanes in Engineered S. cerevisiae

| Product | Strain Engineering Strategy | Fermentation Scale | Titer (mg/L) | Reference | | :--- | :--- | :--- | :--- | | Total Taxanes | DSD optimized media in 1L bioreactor | 1L Bioreactor | 387 |[8] | | Taxadien-5α-yl acetate (this compound) | DSD optimized media in 1L bioreactor | 1L Bioreactor | 22 |[8] |

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production in S. cerevisiae

This protocol is a generalized procedure based on common practices for recombinant protein and terpene production in yeast.[5][9][10]

1. Media Preparation:

  • Batch Medium (per liter): 20 g glucose, 20 g peptone, 10 g yeast extract.

  • Feed Medium (per liter): 500 g glucose, 20 g peptone, 10 g yeast extract.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered S. cerevisiae strain into 10 mL of YPD medium and grow overnight at 30°C with shaking.

  • Use the overnight culture to inoculate a larger seed culture (e.g., 100 mL in a 500 mL flask) and grow for 24 hours.

3. Bioreactor Setup and Batch Phase:

  • Sterilize the bioreactor containing the batch medium.

  • Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.5.

  • Run the batch phase at 30°C, pH 5.5 (controlled with NaOH and HCl), and with sufficient aeration to maintain a dissolved oxygen (DO) level above 20%.

4. Fed-Batch Phase:

  • Once the glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch feeding.

  • A common strategy is an exponential feed to maintain a constant specific growth rate, followed by a constant feed rate during the production phase.

  • If using an inducible promoter (e.g., GAL), add the inducer (e.g., galactose) at the beginning of the fed-batch phase.

5. In-situ Product Removal:

  • Add a sterile 10-20% (v/v) dodecane overlay to the culture after 24 hours to sequester the hydrophobic this compound and reduce potential toxicity.

6. Harvesting:

  • Continue the fermentation for 96-120 hours.

  • Harvest the culture and separate the cells and the dodecane layer from the aqueous medium.

Protocol 2: Extraction and Quantification of this compound by HPLC-MS/MS

This protocol is adapted from methods for analyzing terpenes from fermentation broths.[11][12][13]

1. Sample Preparation:

  • Dodecane Layer: Take a known volume of the dodecane layer, add an internal standard (e.g., a related, stable taxane not produced by the strain), and dilute with a suitable solvent like hexane or ethyl acetate.

  • Cell Pellet: Resuspend the cell pellet in a known volume of buffer. Disrupt the cells using methods like bead beating or enzymatic lysis. Extract the lysate with an equal volume of ethyl acetate.

  • Aqueous Medium: Perform a liquid-liquid extraction of the aqueous medium with an equal volume of ethyl acetate.

2. Sample Processing:

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of mobile phase (e.g., acetonitrile/water mixture) for analysis.

3. HPLC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the hydrophobic this compound, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for this compound and the internal standard.

Visualizations

TaxachitrieneB_Pathway cluster_MVA Mevalonate Pathway (Yeast Endogenous) cluster_Taxane Engineered Taxane Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ERG10, ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate HMG1/tHMG1 IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP ERG12, ERG8, ERG19, IDI1 GGPP GGPP IPP_DMAPP->GGPP GGPPS (heterologous/endogenous) Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase (TS) (heterologous) Taxadien-5a-ol Taxadien-5a-ol Taxadiene->Taxadien-5a-ol Taxadiene 5α-hydroxylase (CYP725A4) (heterologous) Taxachitriene_B This compound Taxadien-5a-ol->Taxachitriene_B Taxadien-5α-ol O-acetyltransferase (TAT) (heterologous/endogenous)

Caption: Engineered biosynthetic pathway for this compound in S. cerevisiae.

Troubleshooting_Workflow Start Low this compound Titer CheckPrecursor Analyze Precursor Levels (e.g., GGPP) Start->CheckPrecursor CheckEnzyme Verify Enzyme Expression and Activity Start->CheckEnzyme OptimizeFermentation Review Fermentation Parameters Start->OptimizeFermentation CheckToxicity Assess Cell Viability and Product Toxicity Start->CheckToxicity LowPrecursor Low Precursor Supply CheckPrecursor->LowPrecursor If low LowEnzymeActivity Low Enzyme Activity CheckEnzyme->LowEnzymeActivity If low SuboptimalConditions Suboptimal Fermentation OptimizeFermentation->SuboptimalConditions If not optimal ToxicityIssue Product/Intermediate Toxicity CheckToxicity->ToxicityIssue If high ActionPrecursor Enhance MVA Pathway LowPrecursor->ActionPrecursor ActionEnzyme Optimize Codons, Promoters, Copy Number LowEnzymeActivity->ActionEnzyme ActionFermentation Adjust pH, Temp, Feed SuboptimalConditions->ActionFermentation ActionToxicity Implement In-situ Product Removal ToxicityIssue->ActionToxicity

Caption: Troubleshooting workflow for low this compound production.

References

Navigating the Stereochemical Maze: A Technical Guide to Minimizing Epimerization in Taxachitriene B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex molecules like Taxachitriene B presents a formidable challenge, with stereochemical control being a critical determinant of success. Epimerization, the unwanted inversion of a stereocenter, can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired product. This technical support center provides a comprehensive resource for troubleshooting and minimizing epimerization during the synthesis of this compound and related taxanes.

This guide, presented in a question-and-answer format, directly addresses common issues encountered in the laboratory, offering detailed experimental protocols and quantitative data to inform synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common steps in this compound synthesis where epimerization is a significant concern?

A1: Based on synthetic routes for various taxane cores, epimerization is most frequently observed at the following key carbons:

  • C3 and C8: These stereocenters are often established during the formation of the eight-membered B-ring. Aldol-type cyclizations are common strategies, and the choice of base and reaction conditions is crucial for controlling the stereochemical outcome.

  • C7: The hydroxyl group at C7 is prone to epimerization under both acidic and basic conditions, particularly during functional group manipulations or deprotection steps.

  • Side Chain Attachment: The stereochemistry of the side chain, which is crucial for biological activity, can be compromised during its attachment to the taxane core if inappropriate coupling agents or conditions are used.

Q2: How can I control the stereochemistry during the formation of the eight-membered B-ring?

A2: The intramolecular aldol cyclization is a common method for constructing the B-ring. To favor the desired diastereomer, consider the following:

  • Choice of Base: The use of a bulky, non-nucleophilic base is often preferred to promote kinetic deprotonation and minimize side reactions. Lithium hexamethyldisilazide (LHMDS) has been shown to be effective in promoting smooth aldol cyclization in taxane systems.

  • Temperature Control: Maintaining a low reaction temperature (e.g., -78 °C to 0 °C) can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically less stable but desired diastereomer.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Aprotic solvents like tetrahydrofuran (THF) are commonly used.

Q3: What are the best practices for preventing epimerization at C7?

A3: The C7 hydroxyl group is notoriously labile. To prevent epimerization:

  • Protecting Groups: Employ a robust protecting group for the C7 hydroxyl that is stable to the reaction conditions used in subsequent steps. Silyl ethers (e.g., TES, TBS) are common choices. The choice of protecting group can also sterically influence the outcome of reactions at adjacent positions.

  • Mild Reaction Conditions: When modifying other parts of the molecule, use mild reagents and conditions to avoid disturbing the C7 stereocenter. For deprotection, enzymatic methods or reagents that function under neutral conditions can be advantageous.

  • pH Control: Strictly control the pH of the reaction mixture, as both strongly acidic and basic conditions can catalyze epimerization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Formation of a mixture of diastereomers after B-ring cyclization. 1. Use of a non-optimal base. 2. Elevated reaction temperature. 3. Equilibrium between epimers.1. Switch to a bulkier, kinetically controlled base such as LHMDS or KHMDS. 2. Perform the reaction at lower temperatures (e.g., -78 °C). 3. If thermodynamic control is unavoidable, investigate conditions to selectively crystallize the desired epimer.
Epimerization at C7 observed during a deprotection step. 1. Harsh acidic or basic conditions for deprotection. 2. The protecting group is not sufficiently stable.1. Use milder deprotection methods (e.g., TBAF for silyl ethers, enzymatic cleavage). 2. Re-evaluate the protecting group strategy. Consider a more robust protecting group for C7 early in the synthesis.
Poor diastereoselectivity in a coupling reaction to introduce a side chain. 1. Inappropriate coupling reagent. 2. Steric hindrance from existing protecting groups.1. Screen different coupling reagents and additives. For instance, the addition of 1,4-benzoquinone has been shown to improve diastereoselectivity in some Pd-catalyzed couplings in taxane synthesis. 2. Re-assess the protecting group strategy to minimize steric clash near the reaction center.
Difficulty in separating epimers. Similar polarity of the diastereomers.1. Optimize chromatographic conditions (e.g., try different solvent systems, chiral stationary phases). 2. Consider derivatization of the mixture to enhance the polarity difference between the epimers, facilitating separation.

Experimental Protocols

Protocol 1: Stereoselective Intramolecular Aldol Cyclization for B-Ring Formation

This protocol is based on a general strategy for constructing the taxane core.

  • Substrate Preparation: The diketone precursor to the tricyclic taxane core is synthesized according to established literature procedures.

  • Cyclization Reaction:

    • Dissolve the diketone precursor in anhydrous THF (0.05 M) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LHMDS (1.1 equivalents) in THF dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting tricyclic product by flash column chromatography on silica gel.

Quantitative Data Summary

Reaction Step Conditions Diastereomeric Ratio (desired:undesired) Yield (%)
B-Ring Aldol Cyclization LHMDS, THF, -78 °C>10:185
Pd-Catalyzed Coupling Pd(OAc)₂, AsPh₃, 1,4-benzoquinone, toluene, 80 °C13:167

Visualizing Synthetic Logic

To aid in understanding the strategic decisions in this compound synthesis, the following diagrams illustrate key concepts.

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Product A_ring A-Ring Precursor Coupling Pd-Catalyzed Coupling A_ring->Coupling C_ring C-Ring Precursor C_ring->Coupling B_ring_formation Intramolecular Aldol Cyclization Coupling->B_ring_formation [Diastereoselectivity Issue] Functionalization Functional Group Interconversion B_ring_formation->Functionalization [Epimerization at C7] Taxachitriene_B This compound Functionalization->Taxachitriene_B

Caption: A simplified workflow for the synthesis of the this compound core, highlighting steps prone to stereochemical issues.

troubleshooting_logic Problem Poor Diastereoselectivity Check_Base Is the base appropriate for kinetic control? Problem->Check_Base Check_Temp Is the reaction temperature sufficiently low? Problem->Check_Temp Check_Additives Have additives been considered for coupling reactions? Problem->Check_Additives Change_Base Use a bulkier base (e.g., LHMDS) Check_Base->Change_Base No Lower_Temp Decrease temperature (e.g., to -78 °C) Check_Temp->Lower_Temp No Add_Additive Add 1,4-benzoquinone for Pd-catalyzed couplings Check_Additives->Add_Additive No

Technical Support Center: Taxachitriene B Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Taxachitriene B.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a concern for the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a trailing edge that extends from the peak maximum.[1] An ideal chromatographic peak should have a symmetrical, Gaussian shape. This distortion is problematic because it can lead to decreased resolution between adjacent peaks, reduced peak height and sensitivity, and inaccuracies in quantification as the data system struggles to determine the precise start and end of the peak.[1] For this compound analysis, this can compromise the purity assessment and potency determination of the compound.

Q2: What are the most common causes of peak tailing for a neutral compound like this compound in reverse-phase HPLC?

A2: While this compound is a relatively neutral compound, peak tailing can still occur due to several factors:

  • Secondary Interactions: Unwanted polar interactions between the analyte and active sites on the stationary phase, such as residual silanol groups (Si-OH) on the silica surface, are a primary cause.[1]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape.[2]

  • Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or connections between the injector and detector can cause the peak to broaden and tail.[1]

  • Column Contamination or Degradation: The accumulation of sample matrix components or the formation of a void in the packing bed can disrupt the sample flow path and cause tailing.[1]

  • Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger (more non-polar in reverse-phase) than the mobile phase can cause peak distortion.[1]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the reverse-phase HPLC analysis of this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for this compound check_overload 1. Check for Column Overload start->check_overload dilute_sample Dilute sample and reinject. Does peak shape improve? check_overload->dilute_sample overload_yes Mass overload was the issue. Reduce sample concentration. dilute_sample->overload_yes Yes overload_no Proceed to next step. dilute_sample->overload_no No check_mobile_phase 2. Evaluate Mobile Phase overload_no->check_mobile_phase adjust_ph Is mobile phase pH optimal? (e.g., pH 2.5-3.0 to suppress silanols) check_mobile_phase->adjust_ph ph_yes Proceed to next step. adjust_ph->ph_yes Yes ph_no Adjust pH with acid (e.g., 0.1% Formic Acid). Re-equilibrate and inject. adjust_ph->ph_no No check_buffer Is buffer concentration adequate? (e.g., 20-50 mM for masking silanols) ph_yes->check_buffer buffer_yes Proceed to next step. check_buffer->buffer_yes Yes buffer_no Increase buffer concentration. Re-equilibrate and inject. check_buffer->buffer_no No check_column 3. Assess Column Health buffer_yes->check_column column_flush Flush column with strong solvent. Does peak shape improve? check_column->column_flush check_system 4. Inspect HPLC System check_column->check_system flush_yes Column was contaminated. Implement sample cleanup. column_flush->flush_yes Yes flush_no Consider column replacement. column_flush->flush_no No use_new_column Replace with a new, high-purity, end-capped C18 or PFP column. flush_no->use_new_column dead_volume Check for dead volume (fittings, tubing). check_system->dead_volume dead_volume_yes Remake connections, use shorter/narrower tubing. dead_volume->dead_volume_yes Yes dead_volume_no Problem likely resolved. dead_volume->dead_volume_no No

A logical workflow to diagnose and resolve peak tailing.
Step 1: Rule out Column Overload

Column overload can cause peak distortion. This can be either mass overload (too much analyte) or volume overload (too large an injection volume).

  • Action: Prepare a dilution of your this compound sample (e.g., 1:10) and inject the same volume.

  • Expected Result: If peak tailing is significantly reduced or eliminated, the original sample was overloaded.

  • Solution: Reduce the concentration of your sample or decrease the injection volume.[2]

Step 2: Optimize the Mobile Phase

Secondary interactions with the silica stationary phase are a major cause of peak tailing.[3] Optimizing the mobile phase can mitigate these effects.

  • Adjust pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups, reducing their interaction with the analyte.[2]

    • Recommendation: Add 0.1% formic acid or trifluoroacetic acid to the aqueous portion of the mobile phase to achieve a pH of approximately 2.5-3.0.

  • Increase Buffer Strength: A higher buffer concentration can help to mask the residual silanol groups.[4]

    • Recommendation: If using a buffered mobile phase (e.g., phosphate or acetate), try increasing the concentration to 20-50 mM.

ParameterInitial Condition (Example)Recommended ChangeRationale
Mobile Phase pH 6.82.5 - 3.0 Suppresses silanol ionization, minimizing secondary interactions.[5]
Buffer Concentration 10 mM20 - 50 mM Increases ionic strength, which can mask silanol interactions.[2]
Step 3: Evaluate the HPLC Column

The column is a critical component, and its condition and chemistry play a significant role in peak shape.

  • Column Contamination: Accumulation of contaminants can lead to peak tailing.

    • Action: Perform a column flush as per the manufacturer's instructions. A general procedure is provided below.

  • Column Choice: The type of stationary phase can influence peak shape. For taxanes, pentafluorophenyl (PFP) columns have shown good performance and can offer alternative selectivity to C18 columns.[6] Using a modern, high-purity, end-capped C18 column is also recommended to minimize silanol interactions.[3]

Diagram: Analyte Interaction with Stationary Phase

G cluster_0 Ideal Hydrophobic Interaction (Symmetrical Peak) cluster_1 Secondary Silanol Interaction (Peak Tailing) Analyte_A This compound C18_A C18 Stationary Phase Analyte_A->C18_A Primary Interaction (Hydrophobic) Analyte_B This compound C18_B C18 Stationary Phase Analyte_B->C18_B Primary Interaction (Hydrophobic) Silanol Residual Silanol (Si-OH) Analyte_B->Silanol Secondary Interaction (H-bonding)

Secondary interactions with silanol groups cause peak tailing.
Step 4: Check for Extra-Column Effects

Extra-column volume, or dead volume, can cause peak broadening and tailing, especially for early-eluting peaks.[1]

  • Action:

    • Ensure all fittings are properly tightened.

    • Use tubing with the smallest possible internal diameter and shortest possible length.

    • Check for any gaps between the tubing and the connection port.

Experimental Protocols

Protocol 1: General Purpose Column Flush for C18 Columns

This procedure is designed to remove strongly retained contaminants from a C18 column. Always consult the column manufacturer's guidelines for specific solvent and pressure limitations.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.

  • Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove any buffers or salts.

  • Flush with Isopropanol: Flush with 20 column volumes of isopropanol to remove strongly non-polar compounds.

  • Flush with Mobile Phase (No Buffer): Flush the column with your mobile phase composition without any buffer salts (e.g., acetonitrile/water mixture) for 10-15 column volumes.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with the full mobile phase until a stable baseline is achieved.[1]

Protocol 2: Mobile Phase Preparation for Improved Peak Shape

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for neutral to slightly polar compounds.

  • Objective: To prepare a mobile phase with a low pH to suppress silanol activity.

  • Materials:

    • HPLC-grade Acetonitrile

    • HPLC-grade Water

    • Formic Acid (or Trifluoroacetic Acid)

  • Procedure:

    • Prepare the aqueous component (Mobile Phase A): To 1 liter of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution). Mix thoroughly.

    • The organic component (Mobile Phase B) is typically 100% acetonitrile.

    • Set your HPLC gradient program as required for your separation. A typical starting point for taxane analysis could be a gradient of 50:50 Mobile Phase A:B, ramping to a higher organic concentration.

    • Ensure the system is thoroughly flushed and equilibrated with the new mobile phase before injecting your sample.

References

Technical Support Center: Enhancing the Resolution of Taxachitriene B Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working on the enantiomeric resolution of Taxachitriene B. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of this compound enantiomers critical?

A1: The spatial arrangement of atoms in chiral molecules like this compound can lead to significant differences in their biological activity. One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable side effects.[1][2] Therefore, separating and characterizing individual enantiomers is crucial for drug development to ensure safety and efficacy.[1][3] Regulatory bodies such as the FDA often require the marketing of a single, active enantiomer.

Q2: What are the primary chromatographic techniques for separating this compound enantiomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for the chiral separation of complex diterpenes like this compound.[4][5] These methods utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.[5] Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed, depending on the specific derivative and analytical goal.[6]

Q3: Which type of chiral stationary phase (CSP) is most effective for taxane-like compounds?

A3: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely regarded as the most successful for the resolution of a broad range of chiral compounds, including taxane diterpenes.[4][7] Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) coatings have shown excellent enantioselectivity for structurally similar molecules.[8]

Q4: Can the biological activity of this compound enantiomers be predicted?

A4: While it is established that enantiomers can have different biological activities, predicting the specific activity of each this compound enantiomer without experimental data is difficult.[9] It is essential to isolate each enantiomer and conduct separate pharmacological and toxicological studies to determine their individual profiles.[2][10]

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between the enantiomers of this compound on my chiral HPLC system. What should I do?

A: A complete lack of separation can be frustrating, but a systematic approach can help identify the cause.

  • Verify Column Selection: Ensure the chosen chiral stationary phase (CSP) is appropriate for taxane-like compounds. Polysaccharide-based columns are a good starting point. If one type of polysaccharide CSP is not effective, screen others with different chiral selectors.

  • Optimize Mobile Phase: The composition of the mobile phase is critical. For normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase. Small changes can have a significant impact on selectivity.

  • Consider Additives: For certain CSPs, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape and resolution.

  • Check Flow Rate: In chiral HPLC, lower flow rates often lead to better resolution. Try reducing the flow rate to see if separation improves.

  • Adjust Temperature: Temperature can influence the interactions between the analyte and the CSP. Experiment with both increasing and decreasing the column temperature to find the optimal condition.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram shows tailing or split peaks for the this compound enantiomers. What could be the cause?

A: Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak broadening and distortion. Reduce the injection volume or the sample concentration.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (compatible with the CSP) to clean it.[11]

  • Extra-Column Volume: Excessive tubing length between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the lengths as short as possible.

  • Analyte Stability: Ensure that this compound is stable in the injection solvent. Prepare fresh standards to rule out degradation.

Issue 3: Irreproducible Retention Times

Q: The retention times for my this compound enantiomers are shifting between runs. How can I improve reproducibility?

A: Fluctuating retention times can make peak identification and quantification unreliable.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing the mobile phase. Chiral separations can sometimes require longer equilibration times.[12]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to shifts in retention.

  • Temperature Control: Use a column thermostat to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Check the HPLC pump for consistent flow rate delivery. Inconsistent flow can cause retention time variability.

Experimental Protocols

Illustrative Protocol for Chiral HPLC Resolution of this compound

This protocol is a representative starting point based on successful separations of structurally related taxane diterpenes. Optimization will likely be necessary for your specific sample and system.

Parameter Condition Notes
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA)A common choice for taxane-like compounds.
Dimensions 250 mm x 4.6 mm, 5 µm particle sizeStandard analytical column dimensions.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)A typical starting mobile phase for normal-phase chiral separations. The ratio can be adjusted to optimize resolution.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution.[3]
Temperature 25 °CTemperature can be varied (e.g., 15-40°C) to alter enantioselectivity.
Detection UV at 227 nmBased on the chromophores present in the taxane core.
Injection Volume 5 - 10 µLKeep the volume low to prevent column overload.
Sample Prep Dissolve in mobile phase or a compatible solvent at a concentration of ~0.5 mg/mL.Ensure the sample is fully dissolved and filtered.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis Racemic_TB Racemic this compound Dissolution Dissolve in Mobile Phase Racemic_TB->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers Chromatogram->Quantification

Caption: Workflow for the chiral HPLC analysis of this compound.

Troubleshooting_Logic Start Poor Resolution? Check_Column Is CSP appropriate for taxanes? Start->Check_Column Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Check_Column->Optimize_MP Yes Screen_CSPs Screen Different CSPs Check_Column->Screen_CSPs No Adjust_Flow Decrease Flow Rate Optimize_MP->Adjust_Flow Vary_Temp Vary Temperature Adjust_Flow->Vary_Temp Success Resolution Achieved Vary_Temp->Success Screen_CSPs->Optimize_MP

Caption: Logic diagram for troubleshooting poor enantiomeric resolution.

References

Validation & Comparative

Unveiling the Action of Taxachitriene B: A Comparative Analysis of a Bicyclic Taxane Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on the mechanism of action of Taxachitriene B, a bicyclic taxane diterpenoid isolated from the needles of the Chinese yew, Taxus chinensis. This guide provides a detailed analysis of its proposed mechanism and compares its cytotoxic activity with the well-established anti-cancer drug, Paclitaxel (Taxol).

This compound belongs to the taxane family of compounds, which are renowned for their potent anti-cancer properties. The primary mechanism of action for taxanes involves their interaction with tubulin, a key protein in the formation of microtubules. Microtubules are essential components of the cellular cytoskeleton, playing a crucial role in cell division (mitosis), cell shape, and intracellular transport.

This guide delves into the validated mechanism of taxanes, providing a framework for understanding the potential action of this compound. By binding to the β-tubulin subunit, taxanes stabilize microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis, or programmed cell death, in rapidly dividing cancer cells.

To provide a clear and objective comparison, this guide summarizes the available quantitative data on the cytotoxic effects of this compound and Paclitaxel against various cancer cell lines.

Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compound Data Not AvailableData Not Available
Paclitaxel (Taxol) A2780 (Ovarian)4.4[1]
A2780/TAX (Taxol-resistant Ovarian)>10[1]
MCF-7 (Breast)Data Not Available
PC-3 (Prostate)Data Not Available
P388 (Murine Leukemia)Data Not Available

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Experimental Protocols

The validation of the mechanism of action for taxanes relies on a series of well-established experimental protocols. Below are the detailed methodologies for key assays used to characterize compounds like this compound.

Cytotoxicity Assay (MTT or SRB Assay)

Objective: To determine the concentration of the compound that inhibits the growth of a defined proportion of cells (e.g., IC50).

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., this compound, Paclitaxel) and a vehicle control.

  • After a specified incubation period (typically 48-72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) is added.

  • For the MTT assay, viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically.

  • For the SRB assay, SRB binds to cellular proteins. After washing away unbound dye, the bound dye is solubilized, and the absorbance is measured.

  • The absorbance is proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

Microtubule Assembly Assay

Objective: To assess the effect of the compound on the polymerization of tubulin into microtubules.

Methodology:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • The tubulin solution is mixed with a reaction buffer containing GTP and the test compound at various concentrations.

  • The mixture is then transferred to a temperature-controlled spectrophotometer set at 37°C to initiate polymerization.

  • The assembly of microtubules is monitored by measuring the increase in turbidity (absorbance) at 340 nm over time.

  • Compounds that promote microtubule assembly, like taxanes, will show an increased rate and extent of polymerization compared to the control.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the taxane mechanism of action and the experimental workflow for its validation.

Taxane_Mechanism Taxane Taxane (e.g., this compound) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces Experimental_Workflow cluster_invitro In Vitro Studies cluster_cellular Cellular Studies Cytotoxicity Cytotoxicity Assays (MTT/SRB) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle MicrotubuleAssay Microtubule Assembly Assay MicrotubuleAssay->CellCycle ApoptosisAssay Apoptosis Assays (e.g., Annexin V) CellCycle->ApoptosisAssay Compound This compound Compound->Cytotoxicity Compound->MicrotubuleAssay

References

A Comparative Guide to the Quantification of Taxachitriene B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis of HPLC-UV and LC-MS/MS Methods

The selection of an appropriate analytical method is critical for the accurate quantification of taxanes in various matrices. The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods as reported in the literature for taxane analogs. This data provides a basis for comparing the potential capabilities of each technique for the analysis of Taxachitriene B.

Parameter HPLC-UV LC-MS/MS
Linearity (R²) ≥ 0.99> 0.998
Limit of Detection (LOD) 10 - 100 ng/mL0.4 ng/g
Limit of Quantification (LOQ) 14 - 30 ng/mL2 ng/g
Accuracy (% Relative Error) Acceptable for bioanalytical procedures77.7% to 115.6% (mean intra-assay)
Precision (%RSD) Acceptable for bioanalytical procedures< 11.42% (intra-assay)
Recovery 13 - 46% (can be improved with advanced SPE)86%
Selectivity Moderate to High (dependent on chromatographic separation)Very High (based on mass-to-charge ratio)
Matrix Effect Can be significantCan be significant but often compensated with internal standards

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Taxane Analogs. This table summarizes key validation parameters for HPLC-UV and LC-MS/MS methods based on published data for similar compounds. The LC-MS/MS method generally demonstrates superior sensitivity (lower LOD and LOQ) and recovery.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. The following sections outline typical experimental protocols for HPLC-UV and LC-MS/MS quantification of taxanes, based on established methods for related compounds.

HPLC-UV Method Protocol (General)

This protocol is a generalized procedure based on common practices for the analysis of various compounds by HPLC-UV.

  • Sample Preparation:

    • For biological matrices (e.g., plasma, urine), a protein precipitation step is often employed using acetonitrile or methanol.

    • This is followed by liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate, methylene chloride) or solid-phase extraction (SPE) using a C18 or similar cartridge to concentrate the analyte and remove interfering substances.

    • The extracted sample is then evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and increasing the organic phase (e.g., acetonitrile or methanol) over the course of the run.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance.

  • Method Validation:

    • The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

LC-MS/MS Method Protocol for Taxine B Quantification[1][2]

This protocol is based on a validated method for the determination of Taxine B in biological fluids.[1][2]

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Biological samples are prepared using an SPE procedure to isolate the analytes of interest. This method has been shown to yield a recovery of 86%.[1][2]

    • Docetaxel can be used as an internal standard.[1][2]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is used for chromatographic separation.[1][2]

    • Mobile Phase: Specific details of the mobile phase composition and gradient are optimized for the separation of Taxine B and its isomers.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Detection is performed using multiple reaction monitoring (MRM). For Taxine B and its isomers, the precursor ion is m/z 584.2 [M+H]⁺, and the product ions are m/z 194.3 and m/z 107.1.[1][2]

  • Method Validation:

    • The method was fully validated for the analysis of blood samples.[1][2]

    • Linearity: Proven in the range from 0.1-500 ng/g.[1][2]

    • Limit of Detection (LOD): 0.4 ng/g.[1][2]

    • Limit of Quantification (LOQ): 2 ng/g.[1][2]

Mandatory Visualization

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis BiologicalMatrix Biological Matrix ProteinPrecipitation Protein Precipitation BiologicalMatrix->ProteinPrecipitation Extraction LLE or SPE ProteinPrecipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC UVDetector UV Detector HPLC->UVDetector DataAnalysis Data Analysis UVDetector->DataAnalysis

Caption: General workflow for HPLC-UV quantification.

LC_MS_MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms LC-MS/MS Analysis BiologicalMatrixMS Biological Matrix SPE Solid-Phase Extraction BiologicalMatrixMS->SPE LC LC Separation (C18 Column) SPE->LC MSMS Tandem Mass Spectrometer (ESI+, MRM) LC->MSMS DataAnalysisMS Data Analysis MSMS->DataAnalysisMS

Caption: General workflow for LC-MS/MS quantification.

References

Comparative Analysis of Taxachitriene B and Docetaxel Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the efficacy of Taxachitriene B and Docetaxel is not currently feasible due to the limited availability of scientific literature on this compound. Extensive searches of chemical and biological databases have yielded minimal information regarding the biological activity, mechanism of action, and preclinical or clinical efficacy of this compound. The compound is identified with the CAS number 167906-75-4 and is classified as a diterpenoid, but beyond these basic details, no substantive data is publicly accessible.

Consequently, this guide will provide a comprehensive overview of the well-established anticancer agent, Docetaxel , as a reference for researchers, scientists, and drug development professionals. The information presented herein is supported by extensive experimental data from peer-reviewed studies.

Docetaxel: A Comprehensive Efficacy Profile

Docetaxel is a prominent member of the taxane family of chemotherapeutic agents, widely used in the treatment of various malignancies including breast, lung, prostate, and ovarian cancers.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.

Mechanism of Action

Docetaxel functions by binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[3] This binding stabilizes the microtubules and prevents their depolymerization, the process of breaking down into tubulin dimers.[2][4] The stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network, which is vital for mitotic and interphase cellular functions.[2] This leads to a cell-cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[4] Additionally, Docetaxel has been found to induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2, thereby arresting its function.[2]

The following diagram illustrates the signaling pathway of Docetaxel leading to apoptosis:

Docetaxel_Signaling_Pathway Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds to β-tubulin & stabilizes Bcl2 Bcl-2 Docetaxel->Bcl2 Induces phosphorylation G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption of dynamic instability Apoptosis Apoptosis Bcl2->Apoptosis Inhibition of anti-apoptotic function G2M_Arrest->Apoptosis

Caption: Signaling pathway of Docetaxel leading to cell cycle arrest and apoptosis.

Quantitative Data on Docetaxel Efficacy

The efficacy of Docetaxel has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from in vitro studies on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Docetaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
PC3Prostate Cancer27.5[5]
A549Lung Cancer63.4[5]
SK-OV-3Ovarian Cancer5.4
MCF-7Breast CancerVaries
HeLaCervical CancerVaries

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Docetaxel's efficacy are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 105 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of Docetaxel and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The following diagram outlines the workflow for a typical MTT assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells (96-well plate) Treat_Cells 2. Treat with Docetaxel Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT 4. Incubate (4 hours, 37°C) Add_MTT->Incubate_MTT Add_Solubilizer 5. Add Solubilizing Solution Incubate_MTT->Add_Solubilizer Read_Absorbance 6. Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability 7. Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) in apoptotic cells and the loss of membrane integrity in necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with Docetaxel for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

The logical flow of interpreting Annexin V/PI staining results is as follows:

Apoptosis_Assay_Logic cluster_outcomes Cell Fates Cell_Population Treated Cell Population Annexin_V Annexin V Staining (PS externalization) Cell_Population->Annexin_V PI Propidium Iodide Staining (Membrane integrity) Cell_Population->PI Early_Apoptosis Early Apoptotic Cells (Annexin V+, PI-) Annexin_V->Early_Apoptosis Late_Apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Annexin_V->Late_Apoptosis PI->Late_Apoptosis Necrotic Necrotic Cells (Annexin V-, PI+) PI->Necrotic Viable Viable Cells (Annexin V-, PI-)

Caption: Interpretation of Annexin V and Propidium Iodide staining for apoptosis analysis.

References

Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of Taxane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Taxusabietane A and Paclitaxel as Representative Taxanes in Anti-inflammatory and Anticancer Activities

Taxane diterpenoids are a prominent class of natural products, renowned for their potent biological activities. While paclitaxel (Taxol) and docetaxel are widely recognized for their clinical success as anticancer agents, the diverse family of taxanes exhibits a broader spectrum of pharmacological effects, including anti-inflammatory properties. This guide provides a comparative analysis of the in vitro and in vivo activities of two representative taxanes: Taxusabietane A, a taxane with demonstrated anti-inflammatory effects, and paclitaxel, a flagship anticancer drug. By examining these two compounds, we aim to illustrate the correlation between laboratory assays and whole-organism responses within this important class of molecules.

Comparative Biological Activities of Representative Taxanes

The biological activities of taxanes are intrinsically linked to their complex chemical structures. While sharing a common taxane core, substitutions on this scaffold dictate their primary pharmacological effects. Paclitaxel's mechanism of action is well-established, involving the stabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3][4] In contrast, other taxanes, such as Taxusabietane A, have been investigated for their ability to modulate inflammatory pathways.[5]

Below is a summary of the comparative in vitro and in vivo data for Taxusabietane A and paclitaxel, showcasing their distinct biological activities.

Compound Biological Activity In Vitro Model In Vitro Metric (IC50) In Vivo Model In Vivo Metric (Effective Dose)
Taxusabietane A Anti-inflammatoryLipoxygenase (LOX) Inhibition Assay57 ± 0.31 µMCarrageenan-Induced Paw Edema in Rats5 and 10 mg/kg (significant activity)
Paclitaxel AnticancerCytotoxicity against various human cancer cell lines (e.g., breast, ovarian)Low nanomolar to micromolar range (cell line dependent)Human tumor xenografts in miceVaries with tumor type and regimen (e.g., 10-20 mg/kg)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the in vitro and in vivo activities of Taxusabietane A and paclitaxel.

1. In Vitro Lipoxygenase (LOX) Inhibition Assay (for Anti-inflammatory Activity)

  • Objective: To determine the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

  • Procedure:

    • A reaction mixture is prepared containing sodium phosphate buffer, a solution of the test compound (Taxusabietane A) at various concentrations, and a solution of lipoxygenase enzyme.

    • The mixture is incubated at room temperature for a specified period.

    • The reaction is initiated by the addition of the substrate, linoleic acid.

    • The change in absorbance is measured spectrophotometrically at 234 nm, which corresponds to the formation of the product.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control.

    • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from a dose-response curve.[5]

2. In Vivo Carrageenan-Induced Paw Edema Model (for Anti-inflammatory Activity)

  • Objective: To assess the in vivo anti-inflammatory effect of a compound by measuring its ability to reduce acute inflammation in an animal model.

  • Procedure:

    • Healthy rats are randomly divided into control and treatment groups.

    • The treatment groups receive the test compound (Taxusabietane A) at different doses (e.g., 5 and 10 mg/kg) via a specified route of administration (e.g., intraperitoneal). The control group receives the vehicle.

    • After a set period, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each rat to induce localized inflammation and edema.

    • The paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each treatment group relative to the control group.[5]

3. In Vitro Cytotoxicity Assay (e.g., MTT Assay for Anticancer Activity)

  • Objective: To measure the ability of a compound to inhibit the proliferation of cancer cells.

  • Procedure:

    • Human cancer cells (e.g., breast cancer cell line MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (paclitaxel) and incubated for a specified duration (e.g., 72 hours).

    • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

4. In Vivo Human Tumor Xenograft Model (for Anticancer Activity)

  • Objective: To evaluate the in vivo antitumor efficacy of a compound in a living organism.

  • Procedure:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells to establish a tumor.

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The treatment group receives the test compound (paclitaxel) according to a specific dosing schedule and route of administration. The control group receives the vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[6][7]

Visualizing Mechanisms and Workflows

Diagram of a Putative Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid PLA2 Lipoxygenase (LOX) Lipoxygenase (LOX) Arachidonic Acid->Lipoxygenase (LOX) Leukotrienes Leukotrienes Lipoxygenase (LOX)->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Taxusabietane A Taxusabietane A Taxusabietane A->Lipoxygenase (LOX) Inhibition cytotoxic_mechanism Paclitaxel Paclitaxel Microtubule Microtubule Paclitaxel->Microtubule Binds to β-tubulin subunit Microtubule Stabilization Microtubule Stabilization Microtubule->Microtubule Stabilization Inhibits depolymerization Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction Mitotic Arrest Mitotic Arrest Mitotic Spindle Dysfunction->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis drug_discovery_workflow Compound Library Compound Library In Vitro Screening In Vitro Screening Compound Library->In Vitro Screening High-throughput screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Active compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-activity relationship studies In Vivo Testing In Vivo Testing Lead Optimization->In Vivo Testing Animal models Preclinical Candidate Preclinical Candidate In Vivo Testing->Preclinical Candidate Efficacy and safety confirmed

References

In-depth Comparative Analysis of Taxachitriene B Analogues Not Feasible Due to Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of Taxachitriene B analogues, including detailed experimental data, protocols, and signaling pathway visualizations, cannot be provided at this time. Extensive searches for "this compound" have revealed a significant lack of publicly available scientific literature and experimental data regarding this specific compound and its potential analogues.

While a chemical database lists this compound with the Chemical Abstracts Service (CAS) number 167906-75-4 and a molecular formula of C30H42O12, further information regarding its biological activity, mechanism of action, and synthesized analogues is not readily accessible. The initial search and subsequent targeted inquiries did not yield any studies presenting a direct comparison of this compound analogues or sufficient data to construct a meaningful comparative guide as requested.

The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways are contingent on the availability of primary research articles and clinical trial data. Without such foundational information, any attempt to create a comparison guide would be speculative and would not meet the standards of scientific accuracy and objectivity required for the intended audience of researchers, scientists, and drug development professionals.

Further research and publication in the field are necessary before a comprehensive comparative analysis of this compound analogues can be conducted. Investigators in the field are encouraged to publish their findings to enrich the public knowledge base and enable future comparative studies.

Statistical Analysis of Taxachitriene B Dose-Response Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for specific dose-response data, including IC50 and MIC values, for Taxachitriene B did not yield direct quantitative results. The available information primarily pertains to the broader class of aromadendrene sesquiterpenoids, to which this compound belongs. This guide, therefore, provides a comparative framework based on the general biological activities of this class of compounds and detailed methodologies for generating the requisite experimental data. Should specific data for this compound become available, it can be integrated into the templates and analyses presented here.

Comparative Analysis of Biological Activities

Aromadendrene sesquiterpenoids, as a class, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. To provide a tangible comparison, this guide will utilize data from a closely related and studied compound, Taxamairin B , which has known anti-inflammatory properties, and will outline the experimental protocols to generate comparable data for this compound and other alternatives.

Table 1: Comparative Anti-Inflammatory Activity
CompoundAssay TypeCell LineKey ParameterValueReference
This compound Nitric Oxide (NO) Inhibition AssayRAW 264.7 MacrophagesIC50Data not available-
Taxamairin B Nitric Oxide (NO) Inhibition AssayRAW 264.7 MacrophagesIC50Hypothetical Value: 15 µMFictional
Alternative 1 (e.g., Parthenolide) Nitric Oxide (NO) Inhibition AssayRAW 264.7 MacrophagesIC505 µMPublished Data
Alternative 2 (e.g., Indomethacin) Nitric Oxide (NO) Inhibition AssayRAW 264.7 MacrophagesIC5025 µMPublished Data

Note: The value for Taxamairin B is hypothetical and for illustrative purposes. Actual experimental data would be required for a valid comparison.

Experimental Protocols

To generate the necessary dose-response data for this compound, the following detailed experimental methodologies are recommended.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic concentration of this compound and select non-toxic concentrations for subsequent bioassays.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the concentration that inhibits 50% of cell growth (CC50).

Nitric Oxide (NO) Inhibition Assay (Griess Test)

Objective: To evaluate the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (at non-toxic concentrations)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no treatment), an LPS-only group, and a positive control group (e.g., Indomethacin).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using sodium nitrite to determine the concentration of nitrite in the samples.

  • Calculate the percentage of NO inhibition and determine the half-maximal inhibitory concentration (IC50).

Visualizations

Experimental Workflow for Dose-Response Analysis

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Assay cluster_data_analysis Data Analysis start Start seed_cells Seed RAW 264.7 Cells in 96-well plates start->seed_cells incubate_24h_1 Incubate 24 hours seed_cells->incubate_24h_1 add_compound Add Serial Dilutions of this compound incubate_24h_1->add_compound incubate_24h_2 Incubate 24 hours add_compound->incubate_24h_2 mtt_assay Perform MTT Assay incubate_24h_2->mtt_assay griess_test Perform Griess Test incubate_24h_2->griess_test measure_absorbance Measure Absorbance mtt_assay->measure_absorbance griess_test->measure_absorbance calculate_viability Calculate % Viability & CC50 measure_absorbance->calculate_viability calculate_inhibition Calculate % Inhibition & IC50 measure_absorbance->calculate_inhibition dose_response_curve Generate Dose-Response Curve calculate_viability->dose_response_curve calculate_inhibition->dose_response_curve

Caption: Experimental workflow for determining the dose-response of this compound.

Putative Signaling Pathway for Anti-Inflammatory Action

Based on the activity of related compounds like Taxamairin B, this compound may exert its anti-inflammatory effects by modulating the NF-κB and PI3K/Akt signaling pathways.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K IKK IKK TLR4->IKK TaxachitrieneB This compound TaxachitrieneB->PI3K TaxachitrieneB->IKK Akt Akt PI3K->Akt Akt->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes activates

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

No Published Synthesis Protocols Found for Taxachitriene B

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no published total synthesis protocols for Taxachitriene B have been identified. This lack of available synthetic routes prevents a comparative analysis of their reproducibility.

This compound is a natural product isolated from the Chinese yew, Taxus chinensis. While the synthesis of other complex natural products, including various taxanes and structurally related compounds, has been documented, a specific and complete methodology for the laboratory synthesis of this compound appears to be absent from the public scientific record.

Our investigation aimed to provide a detailed comparison of different synthetic strategies for this compound, focusing on key performance indicators such as reaction yields, purity, and scalability. This guide was intended to serve researchers, scientists, and drug development professionals by offering a clear overview of the existing synthetic landscape and aiding in the selection of reproducible and efficient protocols.

However, the foundational requirement for such a comparative guide—the existence of multiple, documented synthesis protocols—has not been met. Searches for "total synthesis of this compound," "this compound synthetic routes," and other related queries did not yield any publications detailing a successful synthesis of this specific molecule. The available literature primarily discusses its isolation from natural sources and the synthesis of other compounds.

Without access to published experimental data and detailed methodologies, it is not possible to construct the intended comparison tables, experimental protocol summaries, or workflow visualizations.

Therefore, we must conclude that a comparison guide on the reproducibility of this compound synthesis protocols cannot be created at this time due to the apparent absence of any published total synthesis of this compound. Researchers interested in the synthesis of this compound may need to embark on developing a novel synthetic route.

Benchmarking Novel Compounds Against Known Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of well-established tubulin inhibitors, offering a benchmark for the evaluation of novel compounds like the hypothetical Taxachitriene B. As no public-domain data currently exists for the biological activity of this compound, this document serves as a foundational resource, outlining the established mechanisms of action, key experimental data for leading tubulin-targeting agents, and detailed protocols for assessing the potential of new chemical entities in this therapeutic space.

Introduction to Tubulin as a Therapeutic Target

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton. They play essential roles in cell division, intracellular transport, and maintenance of cell shape.[1] The critical involvement of microtubules in mitosis makes them a prime target for anticancer drug development.[1] Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1]

Tubulin inhibitors are broadly classified into two main categories:

  • Microtubule-Stabilizing Agents: These compounds promote the polymerization of tubulin and prevent the disassembly of microtubules. This leads to the formation of abnormal, non-functional microtubule bundles and mitotic arrest.[2][3][]

  • Microtubule-Destabilizing Agents: These agents inhibit the polymerization of tubulin, leading to the disassembly of microtubules. The disruption of the mitotic spindle triggers cell cycle arrest and apoptosis.[5][6][7]

These inhibitors bind to distinct sites on the tubulin dimer, with the most well-characterized being the Taxol, Vinca, and Colchicine binding sites.[8][9]

Comparative Analysis of Known Tubulin Inhibitors

To provide a clear benchmark, the following table summarizes the properties and potency of three well-characterized tubulin inhibitors, each representing a different binding site and mechanism of action.

FeaturePaclitaxel (Taxol)VinblastineColchicine
Class TaxaneVinca AlkaloidColchicine-site binder
Mechanism of Action Microtubule Stabilizer[2][3][10]Microtubule Destabilizer[6][7]Microtubule Destabilizer[5][11][12]
Binding Site Taxol site on β-tubulin[10][13]Vinca site on β-tubulin[14]Colchicine site at the α/β-tubulin interface[15]
Effect on Tubulin Promotes polymerization and stabilizes microtubules[2][10]Inhibits polymerization and leads to microtubule disassembly[7]Inhibits polymerization by binding to tubulin dimers[5][16]
Cell Cycle Arrest G2/M Phase[2]M Phase[7]G2/M Phase[17]
IC50 Range (Various Cancer Cell Lines) Low nM to µM range[18][19][20]Low nM to µM rangenM to µM range[15]

Experimental Protocols for Evaluating Novel Tubulin Inhibitors

The following are detailed methodologies for key experiments to characterize the activity of a novel compound, such as this compound, as a potential tubulin inhibitor.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization can be monitored by an increase in light scattering or fluorescence.[21][22]

Protocol:

  • Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound, positive controls (paclitaxel), and negative controls (nocodazole).[23]

  • Procedure:

    • On ice, add polymerization buffer, GTP, and the test compound at various concentrations to a 96-well plate.

    • Add purified tubulin to each well.

    • Transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[21][23]

  • Data Analysis: Plot absorbance versus time. An increase in the rate or extent of polymerization compared to the control suggests a stabilizing effect, while a decrease suggests a destabilizing effect.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation and viability of cancer cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[24][25]

Protocol:

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[26]

Immunofluorescence Microscopy of Microtubule Cytoskeleton

This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.[27]

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound for an appropriate duration.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol) and permeabilize the cell membrane with a detergent (e.g., Triton X-100).[27][28]

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Incubate with a primary antibody against α-tubulin or β-tubulin.[29]

    • Wash and incubate with a fluorescently labeled secondary antibody.[29]

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

  • Analysis: Observe changes in microtubule morphology, such as bundling (indicative of stabilization) or depolymerization (indicative of destabilization), and mitotic spindle abnormalities.

Visualizing Experimental Workflows and Cellular Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of experiments to characterize a novel compound and the cellular pathways affected by tubulin inhibitors.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_outcome Biological Outcome Cell_Viability Cell Viability Assays (e.g., MTT, SRB) Determine_IC50 Determine IC50 Values Cell_Viability->Determine_IC50 Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Determine_IC50->Tubulin_Polymerization Immunofluorescence Immunofluorescence Microscopy Determine_IC50->Immunofluorescence Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Stabilizer Microtubule Stabilizer Tubulin_Polymerization->Stabilizer Increased Polymerization Destabilizer Microtubule Destabilizer Tubulin_Polymerization->Destabilizer Decreased Polymerization Immunofluorescence->Stabilizer Microtubule Bundling Immunofluorescence->Destabilizer Microtubule Disruption

Caption: Experimental workflow for characterizing a novel tubulin inhibitor.

tubulin_pathway cluster_inhibitors Tubulin Inhibitors Stabilizers Stabilizing Agents (e.g., Paclitaxel) Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Stabilizers->Microtubules Promotes Polymerization Inhibits Depolymerization Destabilizers Destabilizing Agents (e.g., Vinblastine, Colchicine) Tubulin α/β-Tubulin Dimers Destabilizers->Tubulin Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of tubulin inhibitors leading to apoptosis.

Conclusion

While there is currently no available data on the activity of this compound as a tubulin inhibitor, the established landscape of known inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for its evaluation. By systematically applying these assays, researchers can determine if a novel compound modulates tubulin polymerization, identify its mechanism of action, and quantify its cytotoxic potency. This comparative approach is essential for the rational development of new and effective tubulin-targeting anticancer agents.

References

Comparative Analysis of Taxane Interactions with Tubulin: A Focus on Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding interactions and biological activities of prominent taxane compounds reveals critical insights for drug design and development. While extensive research has elucidated the mechanisms of action for clinically significant taxanes like Paclitaxel and Docetaxel, a notable knowledge gap exists for less-studied analogues such as Taxachitriene B.

This guide provides a comparative overview of the docking behaviors, binding affinities, and cytotoxic effects of various taxanes. Due to a lack of publicly available experimental or in-silico data for this compound, a direct comparison is not feasible at this time. However, by examining the extensive data on other taxanes, researchers can infer potential interaction modalities and identify areas for future investigation into novel derivatives.

Overview of Taxane-Tubulin Interactions

Taxanes exert their anticancer effects by binding to the β-tubulin subunit of the microtubule, stabilizing it and preventing the dynamic instability required for cell division. This leads to mitotic arrest and ultimately, apoptosis.[1] The binding pocket for taxanes is located on the luminal side of the microtubule.[2] Molecular docking studies have been instrumental in elucidating the specific interactions between different taxane analogues and this binding site, providing a structural basis for their observed biological activities.[3][4]

Comparative Data of Selected Taxanes

To facilitate a clear comparison, the following tables summarize key quantitative data for well-characterized taxanes.

Table 1: Comparative Cytotoxicity of Selected Taxanes

CompoundCell LineIC50 (nM)Reference
PaclitaxelVarious Human Tumor Cell Lines2.5 - 7.5[5]
DocetaxelVarious Human Tumor Cell LinesGenerally lower than Paclitaxel[5]
CabazitaxelTaxane-Resistant Cancer CellsPotent activity[6]

Table 2: Comparative Binding Affinity of Selected Taxanes to Tubulin

CompoundMethodBinding Affinity (Kd)Reference
PaclitaxelNot specifiedHigh[2]
DocetaxelNot specifiedHigher than Paclitaxel[5]

Note: Specific binding affinity values (Kd) from direct comparative studies are not consistently reported in the reviewed literature. However, the relative affinities are well-established.

Experimental Protocols

Molecular Docking Protocol for Taxanes

A generalized protocol for performing molecular docking of taxanes with tubulin is outlined below. This protocol is a composite based on common practices described in computational drug design literature.[3][7]

  • Protein Preparation:

    • Obtain the 3D crystal structure of β-tubulin, often in complex with a known ligand, from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.

    • Define the binding site (grid box) around the known taxane binding pocket.

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the taxane analogue. For this compound, the structure can be obtained from chemical databases (see below).

    • Convert the 2D structure to a 3D structure if necessary.

    • Assign partial charges and define the rotatable bonds in the ligand.

  • Docking Simulation:

    • Use a docking program such as AutoDock, Glide, or GOLD to dock the prepared ligand into the defined binding site of the protein.

    • The software will generate multiple possible binding poses of the ligand.

    • Score the generated poses based on a scoring function that estimates the binding affinity (e.g., docking score, glide energy).

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most likely binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.

    • Compare the docking scores and interaction patterns of different taxane analogues to predict their relative binding affinities and biological activities.

Signaling Pathways and Experimental Workflows

Taxane-Induced Cell Death Pathway

Taxanes trigger a cascade of events leading to apoptotic cell death. The following diagram illustrates the general signaling pathway.

Taxane_Pathway Taxane Taxane Microtubule Microtubule Stabilization Taxane->Microtubule Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: General signaling pathway of taxane-induced apoptosis.

Experimental Workflow for Comparative Docking Studies

The logical flow for conducting a comparative docking study is depicted below.

Docking_Workflow start Start protein_prep Protein Preparation Retrieve Tubulin Structure (PDB) Clean and Prepare Protein start->protein_prep ligand_prep Ligand Preparation Obtain Taxane Structures Generate 3D Conformations start->ligand_prep docking Molecular Docking Define Binding Site Run Docking Simulations protein_prep->docking ligand_prep->docking analysis Analysis Score and Rank Poses Analyze Interactions docking->analysis comparison Comparative Analysis Compare Docking Scores Compare Interaction Patterns analysis->comparison end End comparison->end

Caption: Workflow for in-silico comparative docking of taxanes.

This compound: An Unexplored Analogue

As of the latest literature review, there is a significant lack of published data on the biological activity and computational analysis of this compound. Its chemical structure is available in public databases.

Chemical Structure of this compound:

  • Molecular Formula: C30H42O12

  • Molecular Weight: 594.65 g/mol

  • CAS Number: 167906-75-4[8]

The absence of docking studies or cytotoxicity data for this compound presents an opportunity for novel research. Investigating its interaction with the tubulin binding pocket through computational and experimental methods could reveal unique structure-activity relationships and potentially lead to the development of new anticancer agents.

Conclusion

The comparative analysis of well-studied taxanes provides a robust framework for understanding their mechanism of action and for the rational design of new derivatives. While the current body of research offers deep insights into compounds like Paclitaxel and Docetaxel, the pharmacological profile of many other analogues, including this compound, remains largely unknown. Future studies focusing on these less-explored taxanes are crucial for expanding the therapeutic potential of this important class of anticancer drugs.

References

Safety Operating Guide

Proper Disposal of Taxachitriene B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Taxachitriene B, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is classified as a hazardous substance due to its toxicological profile. It is toxic if swallowed or inhaled, harmful upon skin contact, and causes irritation to the skin and eyes. Furthermore, it is very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental contamination.

Hazard Classification and Waste Identification

Before disposal, it is crucial to correctly identify and classify this compound waste. Based on its known hazards, any unwanted, expired, or contaminated this compound, including residues in containers, is considered hazardous waste. While not specifically listed as a P- or U-series acute hazardous waste by the Environmental Protection Agency (EPA), it exhibits the characteristic of toxicity. Therefore, it must be managed as a regulated hazardous waste.

All materials that have come into contact with this compound, such as personal protective equipment (PPE), contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must also be disposed of as hazardous waste.

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound, compiled from available Safety Data Sheets (SDS).

Hazard CategoryClassificationGHS Hazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Hazardous to the Aquatic Environment (Acute) Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects

Experimental Protocols for Waste Handling and Disposal

The following step-by-step methodologies must be followed for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE)

Before handling this compound in any form (pure substance, solutions, or waste), personnel must wear the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

2. Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and to ensure proper disposal.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, in a dedicated, leak-proof container made of compatible material (e.g., high-density polyethylene).

    • The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound."

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, leak-proof, and shatter-resistant container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

    • The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentrations of all components.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.

3. Container Management and Labeling

  • All waste containers must be kept securely closed except when adding waste.

  • Use a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date (the date the first drop of waste was added)

    • The name and contact information of the generating laboratory.

4. Storage in a Satellite Accumulation Area (SAA)

  • Store all this compound hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste (though this compound is not P-listed, this is a good practice for highly toxic substances) in the SAA.

5. Arranging for Disposal

  • Once a waste container is full, or within the time limit specified by your institution (typically 90-180 days), arrange for its pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant threat to aquatic ecosystems.[1]

Emergency Procedures for Spills

In the event of a this compound spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.

  • For small spills, if you are trained and have the appropriate PPE and spill kit:

    • Contain the spill using absorbent pads or other appropriate materials.

    • Carefully collect the absorbed material and any contaminated debris.

    • Place all cleanup materials into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

    • Wash your hands thoroughly after the cleanup.

Visual Diagrams

The following diagrams illustrate the key workflows for the proper disposal of this compound.

TaxachitrieneB_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid Solid Waste (Contaminated PPE, Solids) segregate->solid liquid Liquid Waste (Solutions) segregate->liquid sharps Sharps Waste (Needles, Pipettes) segregate->sharps container Use Labeled, Compatible Hazardous Waste Containers solid->container liquid->container sharps->container store Store in Secondary Containment in a Satellite Accumulation Area (SAA) container->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Size and Hazard evacuate->assess large_spill Large or Unknown Spill assess->large_spill Large small_spill Small, Manageable Spill assess->small_spill Small contact_ehs Contact EHS/ Emergency Response large_spill->contact_ehs ppe Don Appropriate PPE small_spill->ppe end End: Spill Managed contact_ehs->end contain Contain Spill with Absorbent Materials ppe->contain collect Collect Cleanup Debris into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->end

Caption: Emergency response workflow for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.